6-iodo-1H-indole-2,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKAOEGXBSERHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559672 | |
| Record name | 6-Iodo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20780-77-2 | |
| Record name | 6-Iodo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-iodo-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Halogenated Isatins: A Technical Guide to their History, Discovery, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione), a naturally occurring compound first synthesized in 1840, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure allows for extensive chemical modification, leading to a diverse array of biological activities. Among the most significant modifications is halogenation, the strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the isatin core. This technical guide provides an in-depth exploration of the history, discovery, and therapeutic applications of halogenated isatins, with a focus on their anticancer and enzyme-inhibitory properties. We will delve into the experimental protocols for their synthesis and evaluation, present key quantitative data, and visualize the signaling pathways they modulate.
Halogenation has proven to be a powerful tool for enhancing the pharmacological properties of isatin. The introduction of halogens can significantly influence a compound's lipophilicity, electronic character, metabolic stability, and binding affinity to biological targets.[1] These modifications have led to the development of halogenated isatin derivatives with potent activities against a range of diseases, including cancer, viral infections, and neurological disorders.
Historical Timeline of Halogenated Isatin Discovery
While isatin itself was first synthesized in 1840, the exploration of its halogenated derivatives as therapeutic agents is a more recent endeavor, gaining significant momentum in the latter half of the 20th century and continuing to the present day.
-
1840: Isatin is first synthesized by Erdmann and Laurent.
-
Mid-20th Century: The broader field of medicinal chemistry begins to systematically explore the effects of halogenation on drug candidates, recognizing its potential to improve efficacy and pharmacokinetic properties.
-
Late 20th Century - Early 21st Century: A growing body of research focuses on the synthesis and biological evaluation of halogenated isatins. Studies begin to reveal their potent anticancer, antiviral, and enzyme-inhibitory activities. Structure-activity relationship (SAR) studies identify the position and nature of the halogen substituent as critical determinants of biological activity.
-
2000s - Present: High-throughput screening and computational modeling accelerate the discovery of novel halogenated isatin derivatives. Researchers elucidate the mechanisms of action for several lead compounds, including their role in inducing apoptosis and inhibiting key enzymes like caspases and protein kinases. The development of more sophisticated synthetic methodologies allows for the creation of a wider range of halogenated isatin analogs with improved potency and selectivity.
Synthesis of Halogenated Isatins: Experimental Protocols
The synthesis of halogenated isatins can be achieved through various methods, including direct halogenation of the isatin core or by using halogenated anilines as starting materials in classic isatin synthesis routes like the Sandmeyer reaction.
Protocol 1: Synthesis of 5-Bromoisatin via Direct Bromination
This protocol describes a common method for the synthesis of 5-bromoisatin using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
Isatin
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Ethanol
-
Glacial Acetic Acid (optional, as a solvent)
Procedure:
-
Dissolve isatin in concentrated sulfuric acid at 0-5°C with stirring.
-
Slowly add N-bromosuccinimide to the solution, maintaining the temperature below 10°C.
-
Continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 5-bromoisatin.
Quantitative Data: Anticancer and Enzyme Inhibitory Activities
The following tables summarize the quantitative data for the biological activities of various halogenated isatins, providing a basis for structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity of Halogenated Isatins (IC50 Values)
| Compound | Halogen and Position | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromoisatin | 5-Br | U937 (Human histiocytic lymphoma) | 48 | [1] |
| 5-Chloroisatin | 5-Cl | U937 (Human histiocytic lymphoma) | 55 | [1] |
| 5-Fluoroisatin | 5-F | U937 (Human histiocytic lymphoma) | >200 | [1] |
| 7-Bromoisatin | 7-Br | HT-29 (Human colon cancer) | 2.67 | [2] |
| 6-Fluoroisatin | 6-F | K562 (Human leukemia) | - | [2] |
| EMAC4001 (Isatin-dihydropyrazole hybrid) | 5-Cl | H1299 (Non-small-cell lung carcinoma) | 0.01 | [3] |
| EMAC4001 (Isatin-dihydropyrazole hybrid) | 5-Cl | U87 (Glioblastoma) | 0.38 | [3] |
| 5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | 5-Br | Leukemia subpanel | 0.69-3.35 | [4] |
| Isatin-coumarin hybrid | Halogen at position D | SW620 (Colon cancer) | <10 | [5] |
| Isatin-coumarin hybrid | Halogen at position D | MCF-7 (Breast cancer) | <10 | [5] |
| Isatin-coumarin hybrid | Halogen at position D | PC3 (Prostate cancer) | <10 | [5] |
| 5-halo-Isatin-5-Amino-1,3,4-thiadiazole-2-thiol derivative (5b, 5r) | 5-Halo | MCF-7 (Breast cancer) | 18.13 | |
| 5-halo-Isatin-5-Amino-1,3,4-thiadiazole-2-thiol derivative (5n) | 5-Halo | MCF-7 (Breast cancer) | 20.17 |
Table 2: Enzyme Inhibitory Activity of Halogenated Isatins (IC50 and Ki Values)
| Compound | Halogen and Position | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| 7-Halogenated Isatin Sulfonamide | 7-I, Br, Cl, or F | Caspase-3 | up to 2.6 | - | [6] |
| 7-Halogenated Isatin Sulfonamide | 7-I, Br, Cl, or F | Caspase-7 | up to 3.3 | - | [6] |
| 4-Chloroisatin | 4-Cl | MAO-A | 812 | 311 | [7] |
| 5-Bromoisatin | 5-Br | MAO-B | 125 | 33 | [7] |
| Halogenated Chalcone Derivative | Bromo- | Acetylcholinesterase (AChE) | - | 1.83±0.21 | [8] |
| Halogenated Chalcone Derivative | Bromo- | Butyrylcholinesterase (BChE) | - | 3.35±0.91 | [8] |
Signaling Pathways and Mechanisms of Action
Halogenated isatins exert their therapeutic effects through the modulation of various cellular signaling pathways. A prominent mechanism, particularly for their anticancer activity, is the induction of apoptosis, or programmed cell death.
The Intrinsic Apoptosis Pathway
Many halogenated isatin derivatives trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Chemical Properties of 6-Iodoisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodoisatin, a halogenated derivative of the versatile isatin scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The isatin core itself is a privileged structure, known to be a constituent of various natural products and a key pharmacophore in a multitude of synthetic compounds with a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5] The introduction of an iodine atom at the 6-position of the isatin ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. Structure-activity relationship studies on isatin derivatives have suggested that substitutions at the C5 and C6 positions can significantly impact their biological efficacy.[6] This technical guide provides a comprehensive overview of the fundamental chemical properties of 6-iodoisatin, presenting available data in a structured format to aid researchers in its application for drug development and other scientific pursuits.
Core Chemical Properties
A summary of the fundamental chemical and physical properties of 6-iodoisatin is presented below. It is important to note that while some data for the 5-iodo isomer is readily available, specific experimental data for 6-iodoisatin is less common in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₈H₄INO₂ | [7][8] |
| Molecular Weight | 273.03 g/mol | [8] |
| CAS Number | 20780-77-2 | [7][8] |
| Appearance | Not explicitly reported, but isatins are typically orange-red crystalline solids. | |
| Melting Point | Data not available in the searched literature. For comparison, the melting point of 5-iodoisatin is 276-280 °C.[9][10][11] | |
| Solubility | A calculated value suggests it is "very slightly soluble" at 0.6 g/L in water at 25 °C. Experimental data in common organic solvents is not readily available. | |
| Spectral Data (NMR, IR) | Specific experimental spectra for 6-iodoisatin are not readily available in the searched literature. |
Synthesis
The synthesis of multi-substituted isatin derivatives can be effectively achieved through methods such as the Sandmeyer reaction.[12] While a detailed, step-by-step experimental protocol specifically for the synthesis of 6-iodoisatin is not available in the reviewed literature, a general workflow for the Sandmeyer synthesis of isatins is presented below. This can serve as a foundational methodology for researchers aiming to synthesize this compound.
General Experimental Workflow: Sandmeyer Synthesis of Isatins
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of isatin derivatives containing 1,3,4-thiadiazole as potent a-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. tandfonline.com [tandfonline.com]
- 5. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Iodoisatin | CAS 20780-77-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 6-Iodoisatin, CAS [[20780-77-2]] | BIOZOL [biozol.de]
- 9. 5-Iodoisatin technical grade 20780-76-1 [sigmaaldrich.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. 5-Iodoisatin technical grade 20780-76-1 [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Initial Synthesis and Characterization of 6-Iodo-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis and characterization of 6-iodo-1H-indole-2,3-dione, also known as 6-iodoisatin. This document details a representative synthetic protocol, thorough characterization data, and explores the potential biological significance of this compound.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties, make them attractive scaffolds for the design of novel therapeutic agents. The introduction of a halogen atom, such as iodine, at the C6 position of the isatin core can significantly modulate the compound's physicochemical and biological properties. This guide focuses on the synthesis and detailed characterization of this compound.
Synthesis of this compound
A common and effective method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction.[1][2] This reaction typically involves the diazotization of an aromatic amine followed by reaction with an iodide salt. While a specific protocol for the synthesis of 6-iodoisatin is not extensively detailed in the literature, a representative procedure can be adapted from known Sandmeyer reaction protocols on analogous substrates.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to proceed from 4-iodoaniline through a multi-step sequence involving the formation of an intermediate isatin precursor, followed by cyclization. A plausible synthetic workflow is outlined below.
Experimental Protocol (Representative)
Materials:
-
4-Iodoaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Diethyl ether
-
Ethanol
Step 1: Diazotization of 4-Iodoaniline
-
In a flask, dissolve 4-iodoaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C and stirring vigorously.
-
Continue stirring for an additional 30 minutes at the same temperature to ensure complete formation of the 4-iodobenzenediazonium chloride solution.
Step 2: Formation of the Intermediate
-
In a separate reaction vessel, prepare a solution of chloral hydrate, hydroxylamine hydrochloride, and sodium sulfate in water.
-
Slowly add the previously prepared cold diazonium salt solution to this mixture with continuous stirring.
-
Heat the reaction mixture gently to facilitate the reaction, then allow it to cool. The intermediate product will precipitate.
-
Filter the precipitate, wash with cold water, and dry.
Step 3: Cyclization to this compound
-
Carefully add the dried intermediate from Step 2 in small portions to concentrated sulfuric acid, keeping the temperature controlled.
-
After the addition is complete, heat the mixture until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice, which will cause the this compound to precipitate.
-
Filter the crude product, wash thoroughly with water until the washings are neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.
Characterization Data
The structural elucidation and confirmation of the synthesized this compound are based on various spectroscopic and analytical techniques.
Physical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₈H₄INO₂ |
| Molecular Weight | 273.03 g/mol |
| Appearance | (Data not available) |
| Melting Point | (Data not available) |
| Yield | (Dependent on specific experimental conditions) |
| ¹H NMR (DMSO-d₆) | (Predicted shifts would be in the aromatic region) |
| ¹³C NMR (DMSO-d₆) | (Predicted shifts for carbonyl and aromatic carbons) |
| IR (KBr, cm⁻¹) | (Expected peaks for N-H, C=O, C=C, C-I) |
| Mass Spectrometry (m/z) | (Expected molecular ion peak at [M]+ or [M+H]+) |
Note: Experimentally obtained quantitative data for yield, melting point, and detailed spectroscopic analysis are not consistently available in the public domain. The data presented here are based on general knowledge of isatin derivatives and require experimental verification.
X-ray Crystallography
The crystal structure of this compound has been reported.[3] The molecule is nearly planar, and in the crystalline state, molecules form inversion dimers through N—H⋯O hydrogen bonds.[3] These dimers are further linked by I⋯O interactions, forming chains.[3]
Potential Biological Activity and Signaling Pathways
Isatin derivatives are known to exhibit a wide range of biological activities, including the inhibition of various enzymes. While specific studies on the biological targets of 6-iodoisatin are limited, it is plausible that it may share similar mechanisms of action with other substituted isatins.
Enzyme Inhibition
Isatin and its derivatives have been shown to inhibit several enzymes, including caspases, matrix metalloproteinases (MMPs), and kinases. The iodine atom at the 6-position could potentially enhance the inhibitory activity or alter the selectivity of the compound for specific enzyme targets. A hypothetical signaling pathway illustrating the potential role of 6-iodoisatin as an enzyme inhibitor is depicted below.
This diagram illustrates a general mechanism where 6-iodoisatin could potentially inhibit a signaling cascade, such as one initiated by a receptor tyrosine kinase, thereby affecting cellular processes like proliferation and survival. This is a common mechanism of action for many small molecule kinase inhibitors.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a definitive, published protocol for its initial synthesis is scarce, a reliable synthetic route based on the Sandmeyer reaction has been proposed along with a representative experimental procedure. The characterization data, though not fully available in a single source, can be predicted based on the known properties of similar compounds and confirmed through standard analytical techniques. The potential for 6-iodoisatin to act as a potent biological agent, particularly as an enzyme inhibitor, warrants further investigation and presents an exciting avenue for future research in drug discovery and development.
References
Spectroscopic and Synthetic Profile of 6-Iodoisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 6-iodoisatin, a halogenated derivative of the versatile isatin core. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science where isatin scaffolds are of significant interest.
Spectroscopic Data of 6-Iodoisatin
The structural elucidation of 6-iodoisatin is paramount for its application in further chemical synthesis and biological assays. The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of 6-Iodoisatin
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of 6-Iodoisatin
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific, experimentally determined ¹H and ¹³C NMR data for 6-iodoisatin were not found in the performed searches. The tables are provided as a template for experimental data.
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Data of 6-Iodoisatin
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available in search results |
Note: Specific, experimentally determined IR absorption data for 6-iodoisatin were not found in the performed searches. The table is provided as a template for experimental data. Typical isatin core vibrations include N-H stretching, C=O (amide and ketone) stretching, and aromatic C-H and C=C bending.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data of 6-Iodoisatin
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Note: Specific, experimentally determined mass spectrometry data for 6-iodoisatin were not found in the performed searches. The molecular weight of 6-iodoisatin (C₈H₄INO₂) is approximately 273.03 g/mol , and the molecular ion peak [M]⁺ would be expected around this value. The table is provided as a template for experimental data.
Experimental Protocol: Synthesis of 6-Iodoisatin
A general and effective method for the synthesis of isatins and their halogenated derivatives involves the oxidative cyclization of 2'-aminoacetophenones. The following protocol is a representative procedure based on this methodology.
Materials and Equipment
-
4'-Iodo-2'-aminoacetophenone
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-iodo-2'-aminoacetophenone (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Addition of Reagents: To the stirred solution, add iodine (I₂) (0.3 equivalents) and tert-butyl hydroperoxide (TBHP) (3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for the appropriate time until the starting material is consumed (monitoring by Thin Layer Chromatography is recommended).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-iodoisatin.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of 6-iodoisatin.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of 6-iodoisatin.
Crystal Structure Analysis of 6-iodo-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 6-iodo-1H-indole-2,3-dione, also known as 6-iodoisatin. This compound is a member of the isatin family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines the experimental protocols for its synthesis and crystallization, presents a detailed summary of its crystallographic data, and illustrates the experimental workflow from synthesis to structure elucidation.
Introduction
This compound (C₈H₄INO₂) is a halogenated derivative of isatin. The incorporation of a halogen atom, in this case, iodine, into the isatin scaffold can significantly influence its physicochemical properties and biological activity. X-ray crystallography provides the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This information is paramount for understanding its structure-activity relationships, guiding further chemical modifications, and for computational modeling in drug design.
The crystal structure of 6-iodoisatin reveals a nearly planar molecule. In the crystalline state, these molecules form inversion dimers through N—H⋯O hydrogen bonds. These dimers are further interconnected by I⋯O interactions, creating chains that are stacked through π–π interactions to form a three-dimensional network.[1][2]
Experimental Protocols
Synthesis of this compound (Sandmeyer Isatin Synthesis)
The synthesis of 6-iodoisatin can be achieved using the Sandmeyer isatin synthesis, a well-established method for preparing isatins from anilines.[2][3][4] The procedure involves two main steps: the formation of an isonitrosoacetanilide intermediate from 4-iodoaniline, followed by acid-catalyzed cyclization.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-iodophenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate in water.
-
Add crystallized sodium sulfate to the solution.
-
Separately, prepare a solution of 4-iodoaniline in water and hydrochloric acid.
-
Add the 4-iodoaniline solution to the reaction mixture.
-
Finally, add a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture to form the isonitrosoacetanilide precipitate.
-
Cool the mixture and filter the precipitate. Wash with water and dry.
Step 2: Cyclization to this compound
-
Carefully add the dried 2-(hydroxyimino)-N-(4-iodophenyl)acetamide to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70°C with stirring.
-
After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure complete cyclization.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The precipitated this compound is then collected by filtration, washed with cold water until the washings are neutral, and dried.
Crystallization
Single crystals of this compound suitable for X-ray diffraction analysis can be obtained by the slow evaporation of an acetone solution.[1][5]
-
Dissolve the synthesized 6-iodoisatin in a minimal amount of acetone.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Harvest the resulting single crystals.
X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a controlled temperature.
-
The collected data is processed, including corrections for absorption.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Data Presentation
The crystallographic data for this compound is summarized in the following tables.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₈H₄INO₂ |
| Formula Weight | 273.03 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.1349 (4) Å |
| b | 13.0113 (5) Å |
| c | 6.2233 (2) Å |
| α | 90° |
| β | 106.843 (2)° |
| γ | 90° |
| Volume | 785.19 (5) ų |
| Z | 4 |
| Density (calculated) | 2.308 Mg/m³ |
| Absorption Coefficient | 4.819 mm⁻¹ |
| F(000) | 520 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| θ range for data collection | 2.68 to 27.50° |
| Index ranges | -13<=h<=13, -16<=k<=16, -8<=l<=8 |
| Reflections collected | 8087 |
| Independent reflections | 1799 [R(int) = 0.0351] |
| Completeness to θ = 27.50° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.490 and 0.312 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1799 / 0 / 119 |
| Goodness-of-fit on F² | 1.047 |
| Final R indices [I>2σ(I)] | R1 = 0.0232, wR2 = 0.0529 |
| R indices (all data) | R1 = 0.0309, wR2 = 0.0558 |
| Largest diff. peak and hole | 0.467 and -0.563 e.Å⁻³ |
Data sourced from the International Union of Crystallography.[1]
Table 2: Intermolecular Interactions
| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Symmetry Code |
| Hydrogen Bond | N1—H1 | O1 | (i) -x+1, -y, -z | |
| Halogen Bond | I1 | O1 | 3.078 (2) | |
| π–π Stacking | Cg1 | Cg2 | 3.594 (2) | (i) -x+1, -y+1, -z+1 |
Cg1 and Cg2 are the centroids of the five- and six-membered rings, respectively.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and crystal structure analysis of this compound.
Caption: Workflow for the synthesis and crystal structure analysis of 6-iodoisatin.
References
Navigating the Solubility and Stability of 6-Iodoisatin: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of 6-Iodoisatin in Common Laboratory Solvents.
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6-iodoisatin, a key intermediate in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing robust experimental protocols to enable researchers to determine these crucial parameters in their own laboratory settings.
Solubility Profile of 6-Iodoisatin
Quantitative solubility data for 6-iodoisatin in common organic solvents is not extensively reported in peer-reviewed literature. However, based on the physicochemical properties of the parent isatin molecule and its halogenated derivatives, a general solubility profile can be inferred. Isatin itself exhibits poor solubility in water but is soluble in several organic solvents. The introduction of a halogen atom, such as iodine, can further influence these properties.
A calculated aqueous solubility for 6-iodoisatin is approximately 0.6 g/L. Qualitative information for the isomeric 5-iodoisatin indicates it is soluble in acetone, acetic acid, and ethanol, while being insoluble in water. It is anticipated that 6-iodoisatin will exhibit a similar solubility pattern, with higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols such as ethanol and methanol.
To provide researchers with the means to ascertain precise solubility data for their specific applications, a detailed experimental protocol for solubility determination is provided in Section 3.
Table 1: Summary of Known and Inferred Solubility of 6-Iodoisatin
| Solvent | Chemical Formula | Type | Reported/Inferred Solubility of 6-Iodoisatin |
| Water | H₂O | Polar Protic | ~0.6 g/L (Calculated) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Expected to be high |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Expected to be high |
| Ethanol | C₂H₅OH | Polar Protic | Expected to be moderate |
| Methanol | CH₃OH | Polar Protic | Expected to be moderate |
| Acetonitrile | C₂H₃N | Polar Aprotic | Expected to be moderate |
Stability of 6-Iodoisatin in Solution
Factors that can affect the stability of 6-iodoisatin in solution include:
-
pH: The lactam bond in the isatin ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light: Many organic molecules, particularly those with aromatic systems, can be sensitive to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Oxidizing and Reducing Agents: The isatin core contains carbonyl groups that can be susceptible to reduction, and the aromatic ring can be susceptible to oxidation.
To enable researchers to assess the stability of 6-iodoisatin under their specific experimental conditions, a general protocol for a stability-indicating assay is provided in Section 3.
Experimental Protocols
The following sections detail standardized methods for determining the solubility and stability of 6-iodoisatin in the laboratory.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 6-iodoisatin to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.
-
-
Quantification of Solute:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Determine the concentration of 6-iodoisatin in the diluted sample using the chosen analytical method.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
-
Diagram of the Solubility Determination Workflow:
Caption: Workflow for determining the solubility of 6-iodoisatin.
Protocol for Stability Assessment (UPLC-MS Method)
This protocol describes a general method for assessing the stability of 6-iodoisatin in a specific solvent over time under various stress conditions using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 6-iodoisatin in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution with the test solvent to the desired final concentration (e.g., 100 µM).
-
-
Incubation under Stress Conditions:
-
Aliquot the working solution into several vials.
-
Expose the vials to different conditions:
-
Temperature: Incubate at various temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
Light: Expose to a controlled light source (photostability chamber) and compare with a sample protected from light.
-
pH: Adjust the pH of aqueous-buffered solutions to desired levels (e.g., pH 4, 7, 9) and incubate.
-
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each vial.
-
Quench any ongoing reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).
-
-
UPLC-MS Analysis:
-
Analyze the samples by a validated UPLC-MS method.
-
Monitor the peak area of the parent 6-iodoisatin peak and look for the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of 6-iodoisatin remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Diagram of the Stability Assessment Workflow:
Caption: Workflow for assessing the stability of 6-iodoisatin.
Conclusion
While specific quantitative data on the solubility and stability of 6-iodoisatin is sparse, this technical guide provides researchers with the necessary framework to generate this critical information. The provided experimental protocols for solubility determination and stability assessment are robust and can be adapted to a wide range of laboratory settings and analytical instrumentation. By following these methodologies, researchers can ensure the reliable use of 6-iodoisatin in their synthetic and biological studies, contributing to the advancement of drug discovery and development.
The Potent Biological Activities of Iodinated Indole-2,3-diones: A Technical Guide
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of iodinated indole-2,3-diones, highlighting their potential as promising candidates in drug discovery and development.
Introduction
Indole-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. The isatin core can be readily modified at various positions, allowing for the generation of a vast library of derivatives with a wide spectrum of pharmacological properties, including anticancer, antiviral, and enzyme inhibitory effects. Among these modifications, halogenation has emerged as a particularly effective strategy to enhance biological potency. This technical guide focuses specifically on the biological activities of iodinated indole-2,3-diones, summarizing key quantitative data, detailing experimental protocols, and elucidating their mechanisms of action.
Anticancer Activity
Iodinated indole-2,3-diones have demonstrated significant potential as anticancer agents. The introduction of iodine atoms to the isatin ring, particularly at the 5- and 7-positions, has been shown to enhance cytotoxic activity against various cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activities of selected iodinated and other halogenated isatin derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-Iodoisatin | U937 (Human histiocytic lymphoma) | - | [1] |
| 2 | 5-Bromoisatin | MCF-7 (Human breast adenocarcinoma) | 6.40 | [2] |
| 3 | 5,7-Dibromo-N-(1-naphthylmethyl)isatin | U937 (Human histiocytic lymphoma) | 0.19 | [3] |
| 4l | 5,7-Dibromo-6-fluoro-isatin | K562 (Human chronic myelogenous leukemia) | 1.75 | [4] |
| 4l | 5,7-Dibromo-6-fluoro-isatin | HepG2 (Human hepatocellular carcinoma) | 3.20 | [4] |
| 4l | 5,7-Dibromo-6-fluoro-isatin | HT-29 (Human colorectal adenocarcinoma) | 4.17 | [4] |
Note: Specific IC50 values for 5-iodoisatin were not found in the searched literature, though its high activity was noted qualitatively.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the iodinated indole-2,3-dione derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antiviral Activity
Derivatives of isatin have a long history of investigation as antiviral agents, with some of the earliest synthetic antiviral drugs belonging to this class. Halogenation, including iodination, has been explored to enhance the antiviral potency of the isatin scaffold.
Quantitative Antiviral Data
While specific EC50 values for a range of iodinated indole-2,3-diones were not prominently available in the searched literature, studies on other halogenated derivatives provide insights into their potential. For instance, a 5-fluoro derivative of a sulfonamide-isatin hybrid has been shown to inhibit Hepatitis C Virus (HCV) RNA synthesis.
| Compound ID | Substitution Pattern | Virus | Assay | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| SPIII-5F | 5-Fluoro derivative of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide | HCV | RNA synthesis inhibition | 6 | >42 | 7 | [5] |
Experimental Protocol: Antiviral Assay (General)
A common method to assess antiviral activity is the cytopathic effect (CPE) inhibition assay.
Principle: Many viruses cause visible damage, or CPE, to infected host cells. This assay measures the ability of a compound to protect cells from virus-induced CPE.
Procedure:
-
Cell Seeding: Plate a monolayer of susceptible host cells in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standardized amount of the virus. Include virus-only (positive control for CPE) and cell-only (negative control) wells.
-
Incubation: Incubate the plates at 37°C until CPE is maximal in the virus control wells.
-
CPE Evaluation: The CPE can be quantified by various methods, including microscopic observation and scoring, or by using a cell viability assay like the MTT assay to measure the number of surviving cells.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of the viral CPE, is determined. The 50% cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to assess compound toxicity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
Enzyme Inhibition
Isatin and its derivatives are known to inhibit a variety of enzymes, and iodination can play a crucial role in modulating this activity. The hydrophobic and electronic properties of iodine can influence the binding affinity of these compounds to the active site of enzymes.
Quantitative Enzyme Inhibition Data
The following table presents the inhibition constants (Ki) of a halogenated isatin derivative against monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.
| Compound | Enzyme | Inhibition Type | Ki (µM) | Reference |
| 5-Bromoisatin | MAO-B | Competitive | 0.033 | [6] |
Note: While a specific Ki value for an iodinated isatin was not found in the provided search results, the potent activity of the bromo- derivative suggests that iodo- derivatives would also be of significant interest.
Experimental Protocol: Enzyme Inhibition Assay (General)
Enzyme inhibition assays are performed to determine the potency and mechanism of action of an inhibitor.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of varying concentrations of the inhibitor.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, substrate, and enzyme.
-
Inhibitor Addition: Add different concentrations of the iodinated indole-2,3-dione to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate or enzyme) and monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration. These data can be used to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.[7]
Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms by which iodinated indole-2,3-diones exert their biological effects are still under investigation. However, studies on related compounds and the isatin scaffold provide insights into potential pathways.
Potential Anticancer Mechanisms
Halogenated isatins may induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation and survival. Inhibition of components of the Ras/Raf/MEK/ERK cascade within this pathway can lead to the suppression of cancer cell growth.[8]
Below is a conceptual diagram of how a halogenated isatin might inhibit the MAPK signaling pathway.
Caption: Conceptual diagram of MAPK pathway inhibition by halogenated isatins.
Another potential mechanism involves the activation of the p53 tumor suppressor pathway. Genotoxic stress, which can be induced by certain anticancer agents, leads to the activation of p53, a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. The study of 5-iodotubercidin, an indole derivative, has shown that it can induce DNA damage and activate the Atm-p53 pathway, leading to cell cycle arrest and apoptosis.[9] While not an indole-2,3-dione, this provides a plausible model for the action of some iodinated isatins.
The following diagram illustrates a simplified workflow for investigating the mechanism of action of a potential anticancer drug like an iodinated isatin.
Caption: General workflow for investigating the mechanism of action of iodinated isatins.
Conclusion
Iodinated indole-2,3-diones represent a promising class of compounds with significant potential in drug discovery. The available data, although still limited for specifically iodinated derivatives, strongly suggest that the introduction of iodine can enhance anticancer, antiviral, and enzyme inhibitory activities. Further systematic studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of this important class of molecules. The detailed experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to design and conduct further investigations into the therapeutic potential of iodinated indole-2,3-diones.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. Development of Isatin-based compounds for use in targeted anti-Cancer therapy | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untitled Document [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Safety and Handling of 6-iodo-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-iodo-1H-indole-2,3-dione (also known as 6-iodoisatin), a key intermediate in pharmaceutical research and organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Properties
This compound is a halogenated indole derivative. The presence of the iodine atom and the dione structure contribute to its reactivity and potential biological activity, making it a valuable building block in medicinal chemistry.
| Property | Value |
| Chemical Formula | C₈H₄INO₂ |
| Molecular Weight | 273.03 g/mol |
| CAS Number | 3370-25-4 |
| Synonyms | 6-Iodoisatin, 6-Iodoindoline-2,3-dione |
| Appearance | Data not available (typically a solid) |
| Solubility | Data not available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential harm upon ingestion or inhalation.
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Data
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, and the appropriate PPE must be worn.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |
Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the generation of dust.
-
Ground all equipment when handling large quantities to prevent electrostatic discharge.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, immediate medical attention is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire and Explosion Hazard Data
-
Flammability: The flammability of this compound is not specifically documented, but it is a combustible solid.
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.
-
Hazardous Combustion Products: In case of fire, toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide may be released.
-
Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1).
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
Experimental Protocol: Representative Reaction
This compound is a versatile reagent in organic synthesis. The following is a general procedure for a substitution reaction at the indole nitrogen, illustrating the handling of this compound in a laboratory setting. This is a representative protocol and may require optimization for specific substrates.
Reaction: N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: In a chemical fume hood, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Slowly add the alkyl halide (1.1 eq) to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding cold water. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with water to remove any remaining DMF and inorganic salts.
-
Purification: Further purify the crude product by recrystallization or column chromatography.
Visualizations
Safe Handling Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Hazard Relationship Diagram
Caption: A diagram showing the relationship between exposure routes and the primary hazards of this compound.
Commercial Availability and Technical Guide for 6-Iodoisatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 6-iodoisatin, a valuable heterocyclic compound for research and development in medicinal chemistry and drug discovery. The guide details current suppliers, provides a comprehensive experimental protocol for its synthesis, and outlines a general experimental workflow for assessing its biological activity.
Commercial Suppliers of 6-Iodoisatin
6-Iodoisatin (CAS No. 20780-77-2) is available from several chemical suppliers. The following table summarizes key information from various vendors to facilitate procurement for research purposes.
| Supplier | Catalog Number | Purity | Available Quantities |
| BIOZOL | CBS-FI66944 | Not Specified | 100 mg, 250 mg, 500 mg, 1000 mg, 2000 mg[1] |
| Leap Chem Co., Ltd. | LC216648 | Not Specified | Inquire with supplier |
| Dayang Chem (Hangzhou) Co.,Ltd. | DC3721488 | Not Specified | Inquire with supplier |
| Gihi Chemicals Co., Limited | GCL9183672 | Not Specified | Inquire with supplier |
| Angene International Limited | AGN-PC-00193D | Not Specified | Inquire with supplier |
Experimental Protocol: Synthesis of 6-Iodoisatin
A reliable method for the synthesis of 6-iodoisatin involves the direct amidation of 2'-aminoacetophenones using an iodine-tert-butyl hydroperoxide (I2-TBHP) system. This approach offers a metal-free and atom-economic one-pot synthesis.[2][3][4]
Materials:
-
2'-aminoacetophenone
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2'-aminoacetophenone (1.0 mmol) in DMSO (3.0 mL), add iodine (I₂) (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl hydroperoxide (TBHP) (3.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-iodoisatin.
Experimental Workflow: From Procurement to Biological Evaluation
The following diagram illustrates a typical experimental workflow for a researcher utilizing 6-iodoisatin, from sourcing the compound to performing a preliminary biological assessment.
Potential Biological Activity and Signaling Pathways
Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[5][6] Studies on various isatin analogs have shown that they can induce apoptosis and inhibit cell proliferation in different cancer cell lines.[7][8][9]
One of the key signaling pathways that is often implicated in cancer progression and is a target for many anticancer drugs is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10][11] The constitutive activation of STAT3 is common in many human tumors and plays a crucial role in cell proliferation, survival, and angiogenesis.[12] While the direct and specific inhibition of the STAT3 pathway by 6-iodoisatin is yet to be definitively established, the isatin scaffold is a promising starting point for the development of novel STAT3 inhibitors.[13]
The diagram below illustrates a simplified representation of the STAT3 signaling pathway, which is a potential target for isatin derivatives.
References
- 1. 6-Iodoisatin, CAS [[20780-77-2]] | BIOZOL [biozol.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Amidation of 2′-Aminoacetophenones Using I2-TBHP: A Unimolecular Domino Approach toward Isatin and Iodoisatin [organic-chemistry.org]
- 4. Direct amidation of 2'-aminoacetophenones using I₂-TBHP: a unimolecular domino approach toward isatin and iodoisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
Methodological & Application
Synthetic Protocols for 6-iodo-1H-indole-2,3-dione from 4-iodoaniline: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-iodo-1H-indole-2,3-dione, also known as 6-iodoisatin, is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. The presence of the iodine atom at the 6-position of the indole scaffold provides a strategic handle for further functionalization through cross-coupling reactions, making it a versatile building block in medicinal chemistry and materials science. This document provides detailed synthetic protocols for the preparation of this compound from the readily available starting material, 4-iodoaniline. The primary method detailed is the Sandmeyer isatin synthesis, a classic and reliable method for the preparation of isatins from anilines. An alternative approach, the Stolle isatin synthesis, is also briefly discussed.
Synthetic Pathways Overview
The synthesis of this compound from 4-iodoaniline can be primarily achieved via the Sandmeyer isatin synthesis. This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired isatin.
An alternative route is the Stolle synthesis, which involves the reaction of the aniline with oxalyl chloride to form an intermediate that is then cyclized in the presence of a Lewis acid.
Data Presentation
The following table summarizes the quantitative data for the Sandmeyer synthesis of halogenated isatins, which serve as representative examples for the synthesis of this compound.
| Starting Aniline | Intermediate | Intermediate Yield | Final Product | Final Yield | Key Reagents | Reference |
| p-chloroaniline | N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | 90.2% | 5-chloroisatin | Not specified | Chloral hydrate, Hydroxylamine hydrochloride, HCl, Na₂SO₄ | [1] |
| 3-bromoaniline | 3-bromoisonitrosoacetanilide | Not specified | 4-bromo- and 6-bromo-isatin mixture | Not specified | Chloral hydrate, Hydroxylamine hydrochloride, HCl, Na₂SO₄, H₂SO₄ |
Experimental Protocols
Primary Method: Sandmeyer Isatin Synthesis
This protocol is adapted from established procedures for the synthesis of halogenated isatins.[1]
Step 1: Synthesis of 2-(hydroxyimino)-N-(4-iodophenyl)acetamide (Intermediate)
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium sulfate (Na₂SO₄, 0.6 mol, 85 g) in water (300 mL).
-
To this solution, add a saturated aqueous solution of chloral hydrate (0.11 mol, 18 g).
-
In a separate beaker, prepare a solution of 4-iodoaniline (0.1 mol, 21.9 g) in water (100 mL) and concentrated hydrochloric acid (12 mL).
-
While stirring the chloral hydrate solution vigorously, add the 4-iodoaniline solution dropwise from the dropping funnel. A white precipitate may form.
-
After the addition is complete, add hydroxylamine hydrochloride (0.32 mol, 22 g) to the reaction mixture.
-
Heat the mixture to 75°C (348 K) and maintain this temperature with continuous stirring for 5 hours.
-
A light yellow precipitate of 2-(hydroxyimino)-N-(4-iodophenyl)acetamide should form.
-
Cool the mixture to room temperature and filter the precipitate using a Büchner funnel.
-
Wash the solid with cold water (3 x 50 mL) to remove any remaining salts.
-
Dry the product in a vacuum oven at 50-60°C. The expected yield is high, by analogy to similar reactions.[1]
Step 2: Cyclization to this compound
-
Caution: This step involves the use of concentrated sulfuric acid. Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
In a 500 mL beaker or flask, carefully heat concentrated sulfuric acid (H₂SO₄, 200 mL) to 60°C with magnetic stirring.
-
Once the acid has reached 60°C, remove the heating source.
-
In small portions, carefully add the dried 2-(hydroxyimino)-N-(4-iodophenyl)acetamide (0.1 mol, assuming quantitative yield from the previous step) to the hot sulfuric acid. Control the rate of addition to maintain the temperature of the mixture between 60 and 70°C.
-
After the addition is complete, heat the reaction mixture to 80°C and hold it at this temperature for 10 minutes to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (approximately 2.5 L) with vigorous stirring.
-
An orange to reddish-brown precipitate of this compound will form.
-
Allow the mixture to stand for at least 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold water until the washings are neutral to pH paper to remove all traces of acid.
-
Dry the crude this compound in a vacuum oven at 60-70°C.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as glacial acetic acid or ethanol.
Alternative Method: Stolle Isatin Synthesis
The Stolle synthesis provides an alternative route to isatins and may be advantageous in certain situations.[2][3] This method is particularly useful for the synthesis of N-substituted isatins.
Step 1: Formation of the Chlorooxalylanilide Intermediate
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), dissolve 4-iodoaniline (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution. HCl gas will be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude N-(4-iodophenyl)oxalyl chloride intermediate.
Step 2: Lewis Acid-Catalyzed Cyclization
-
Dissolve the crude intermediate in a suitable anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane).
-
Cool the solution in an ice bath.
-
Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), portion-wise with stirring.
-
After the addition, the reaction mixture is typically heated to effect cyclization. The reaction temperature and time will depend on the specific substrate and Lewis acid used.
-
Upon completion of the reaction (monitored by TLC), the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude this compound, which can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Sandmeyer Synthesis
Caption: Workflow for the Sandmeyer synthesis of this compound.
Logical Relationship of Synthetic Pathways
Caption: Synthetic routes from 4-iodoaniline to this compound.
References
- 1. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp(3))-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 6-Iodoisatin as a Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to leveraging 6-iodoisatin as a versatile precursor for the synthesis of potent kinase inhibitors. The strategic placement of the iodine atom at the 6-position of the isatin scaffold offers a reactive handle for introducing diverse chemical moieties through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics. This document outlines synthetic strategies, detailed experimental protocols, and the biological context for inhibitors targeting key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase B.
Introduction to 6-Iodoisatin in Kinase Inhibitor Design
The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Its ability to mimic the hydrogen bonding pattern of the ATP hinge-binding region of many kinases makes it an attractive starting point for inhibitor design. The introduction of a halogen, such as iodine, at the 6-position provides a crucial site for chemical modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of various aryl, heteroaryl, and alkynyl groups.[3][4] This modular approach enables the rapid generation of a library of analogs for screening against a panel of kinases.
Targeted Signaling Pathways
Kinase inhibitors derived from 6-iodoisatin can be designed to target various signaling pathways implicated in cancer progression. Two prominent targets for isatin-based inhibitors are the VEGFR-2 and Aurora B signaling pathways.
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.
Aurora B Kinase Signaling Pathway: Aurora B is a key mitotic kinase that plays a critical role in chromosome segregation and cytokinesis.[3][7] Its overexpression is common in many cancers, leading to genomic instability. Inhibition of Aurora B can induce mitotic arrest and apoptosis in cancer cells.
Synthetic Workflow
The general workflow for synthesizing kinase inhibitors from 6-iodoisatin involves a few key steps. The initial step is often a palladium-catalyzed cross-coupling reaction to introduce diversity at the 6-position. This can be followed by modification at the N-1 position of the isatin ring, for example, through alkylation, to further explore the SAR.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Application of 6-Iodoisatin in Antiviral Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral properties.[1][2] The introduction of a halogen atom, such as iodine, into the isatin ring can significantly modulate the molecule's physicochemical properties and biological activity. Specifically, 6-iodoisatin, a halogenated derivative of isatin, is a subject of growing interest in the design and discovery of novel antiviral agents. The iodine atom at the 6-position can enhance lipophilicity and introduce a potential site for halogen bonding, which can influence drug-target interactions. This document provides a comprehensive overview of the application of 6-iodoisatin in antiviral research, including potential mechanisms of action, protocols for synthesis and antiviral evaluation, and a summary of the antiviral activity of related compounds.
While direct quantitative antiviral data for 6-iodoisatin is limited in publicly available literature, this document will leverage data from closely related halogenated isatin derivatives to provide a foundational understanding for researchers. It is important to note that the presented data for other halogenated isatins serves as a proxy and highlights the potential of the 6-iodo isomer, warranting further specific investigation.
Data Presentation: Antiviral Activity of Halogenated Isatin Derivatives
The following table summarizes the antiviral activity of various halogenated isatin derivatives against different viruses. This data is intended to provide a comparative reference for the potential efficacy of 6-iodoisatin.
| Compound ID | Halogen Substitution | Virus | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SPIII-5Br | 5-Bromo | Hepatitis C Virus (HCV) | HCV RNA Replication | 17 µg/mL | >50 µg/mL | >3 | [3] |
| SPIII-5F | 5-Fluoro | Hepatitis C Virus (HCV) | HCV RNA Replication | 6 µg/mL | 42 µg/mL | 7 | [3] |
| Compound 21f | Substituted Isatin | SARS-CoV 3C-like protease | Protease Inhibition | 0.37 ± 0.03 | - | - | [1] |
| Various | N-substituted isatins | Cowpox virus | Plaque Reduction | 6 ± 2.9–6.2 ± 1.6 | >50 | >8 | [1] |
| Various | N-substituted isatins | Vaccinia virus | Plaque Reduction | 0.6 ± 6.8 | >21 | >35 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Iodoisatin
This protocol is a generalized procedure based on established methods for the synthesis of iodoisatin and other halogenated isatins.[4][5]
Materials:
-
2-Amino-5-iodobenzoic acid
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Isonitrosoacetanilide Derivative:
-
In a round-bottom flask, dissolve 2-amino-5-iodobenzoic acid in a mixture of water and concentrated hydrochloric acid.
-
In a separate flask, dissolve chloral hydrate and hydroxylamine hydrochloride in water.
-
Heat the solution of 2-amino-5-iodobenzoic acid and add the chloral hydrate/hydroxylamine hydrochloride solution dropwise with constant stirring.
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Cool the mixture and filter the precipitate. Wash the solid with water and dry to obtain the isonitrosoacetanilide derivative.
-
-
Cyclization to 6-Iodoisatin:
-
Carefully add the dried isonitrosoacetanilide derivative to pre-warmed concentrated sulfuric acid (60-70 °C) in portions with stirring.
-
After the addition is complete, heat the mixture to 80-90 °C and maintain for 1 hour.
-
Pour the reaction mixture onto crushed ice and stir.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-iodoisatin.
-
Characterization: The final product should be characterized by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This protocol describes a general method for evaluating the antiviral activity of 6-iodoisatin against a virus that produces a cytopathic effect (CPE) in cell culture.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, MT-4)
-
Virus stock with a known titer
-
6-Iodoisatin stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS)
-
Positive control antiviral drug
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Incubate the plates at 37 °C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of 6-iodoisatin and the positive control drug in cell culture medium.
-
After 24 hours, remove the medium from the cell plates and add the different concentrations of the test compound and controls to the wells. Include wells with untreated cells (cell control) and cells that will be infected but not treated (virus control).
-
-
Virus Infection:
-
Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubate the plates at 37 °C in a 5% CO₂ incubator.
-
-
Observation and Assay Termination:
-
Monitor the plates daily for the appearance of CPE.
-
When the virus control wells show 80-90% CPE (typically 2-5 days post-infection), terminate the assay.
-
-
Quantification of Antiviral Activity and Cytotoxicity:
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% effective concentration (EC₅₀) - the concentration of the compound that inhibits viral CPE by 50% - and the 50% cytotoxic concentration (CC₅₀) - the concentration that reduces cell viability by 50%.
-
The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising safety profile.[6]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis and antiviral evaluation of 6-iodoisatin.
Caption: Potential mechanisms of antiviral action for isatin derivatives.
Discussion and Future Directions
The isatin scaffold represents a versatile platform for the development of new antiviral drugs. The incorporation of a halogen atom, such as in 6-iodoisatin, offers a promising strategy to enhance antiviral potency. While specific data on 6-iodoisatin is still emerging, the significant antiviral activities reported for other halogenated isatin derivatives against a range of viruses, including HCV and coronaviruses, underscore the potential of this compound class.[1][3]
The proposed mechanisms of action for isatin derivatives are diverse and can involve the inhibition of key viral enzymes such as proteases and polymerases, which are essential for viral replication.[1][7][8][9][10][11] Additionally, some derivatives may interfere with viral entry or release from host cells.[12][13][14][15][16]
Future research should focus on the following areas:
-
Synthesis and Characterization: Development of efficient and scalable synthetic routes for 6-iodoisatin and its derivatives.
-
Broad-Spectrum Antiviral Screening: Systematic evaluation of the antiviral activity of 6-iodoisatin against a wide panel of clinically relevant viruses, including RNA and DNA viruses.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidation of the relationship between the chemical structure of 6-iodoisatin derivatives and their antiviral potency to guide the design of more effective compounds.
-
Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways affected by 6-iodoisatin to understand its antiviral mechanism.
-
In Vivo Efficacy and Safety: Preclinical evaluation of promising 6-iodoisatin derivatives in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
References
- 1. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hepatitis C Virus Genotype 1 to 6 Protease Inhibitor Escape Variants: In Vitro Selection, Fitness, and Resistance Patterns in the Context of the Infectious Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of a novel peptide inhibitor against influenza neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuraminidase inhibition contributes to influenza A virus neutralization by anti-hemagglutinin stem antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 15. youtube.com [youtube.com]
- 16. Activity of the Oral Neuraminidase Inhibitor A-322278 against the Oseltamivir-Resistant H274Y (A/H1N1) Influenza Virus Mutant in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-iodo-1H-indole-2,3-dione in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 6-iodo-1H-indole-2,3-dione (6-iodoisatin) as a versatile intermediate in the synthesis of complex heterocyclic molecules, particularly di-spirooxindoles. While direct literature on 6-iodoisatin is limited, the protocols and data presented are based on analogous halogenated isatins, such as 6-chloroisatin, and are expected to be directly applicable due to similar chemical reactivity.
Application Note 1: Synthesis of Di-Spirooxindoles via [3+2] Cycloaddition
This compound is a valuable building block for the synthesis of spirooxindoles, a class of compounds with significant biological activity. A highly efficient method for this is the one-pot, three-component [3+2] cycloaddition reaction. This reaction involves the in situ generation of an azomethine ylide from the condensation of 6-iodoisatin and an amino acid, which then reacts with a dipolarophile.
The reaction of a substituted isatin (such as 6-chloroisatin, an analogue of 6-iodoisatin), (2S)-octahydro-1H-indole-2-carboxylic acid, and a cyclohexanone-based chalcone proceeds smoothly in refluxing methanol to afford di-spirooxindoles in high yields and with excellent regio- and diastereoselectivity.[1]
Quantitative Data for Synthesis of a Di-Spirooxindole Analog
The following table summarizes the quantitative data for the synthesis of a di-spirooxindole using 6-chloroisatin, which serves as a proxy for 6-iodoisatin. The reaction involves (2E,6E)-2,6-bis(4-fluorobenzylidene)cyclohexan-1-one, 6-chloroisatin, and (2S)-octahydro-1H-indole-2-carboxylic acid.[1]
| Parameter | Value |
| Starting Material 1 | (2E,6E)-2,6-bis(4-fluorobenzylidene)cyclohexan-1-one |
| Starting Material 2 | 6-Chloro-1H-indole-2,3-dione |
| Starting Material 3 | (2S)-octahydro-1H-indole-2-carboxylic acid |
| Solvent | Methanol (MeOH) |
| Temperature | 60 °C (Reflux) |
| Reaction Time | 1 - 1.5 hours |
| Yield | 75% |
| Product Name | Di-spirooxindole analog (4l) |
Experimental Protocol: General Procedure for Di-Spirooxindole Synthesis
This protocol details the one-pot synthesis of di-spirooxindole analogs via a [3+2] cycloaddition reaction.[1]
Materials:
-
Substituted (2E,6E)-2,6-dibenzylidenecyclohexanone (0.25 mmol)
-
This compound (0.25 mmol)
-
(2S)-octahydro-1H-indole-2-carboxylic acid (63 mg, 0.37 mmol)
-
Methanol (20 mL)
-
Ethyl acetate (for chromatography)
-
n-hexane (for chromatography)
-
Silica gel (100–200 mesh)
Procedure:
-
In a round-bottom flask, dissolve the substituted (2E,6E)-2,6-dibenzylidenecyclohexanone (0.25 mmol), this compound (0.25 mmol), and (2S)-octahydro-1H-indole-2-carboxylic acid (0.37 mmol) in methanol (20 mL).
-
Reflux the reaction mixture at 60 °C for 1 to 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography using 100–200 mesh silica gel.
-
Elute the column with a mixture of 10–20% ethyl acetate in n-hexane to afford the pure di-spirooxindole product.
Application Note 2: Anticancer Potential of Di-Spirooxindoles Derived from 6-Halogenated Isatins
Di-spirooxindoles synthesized from halogenated isatins have demonstrated significant potential as anticancer agents. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines, including cervical cancer (HeLa) and triple-negative breast cancer (MDA-MB231).[1]
The introduction of a halogen atom, such as iodine at the C6 position of the isatin core, is a common strategy in medicinal chemistry to enhance biological activity. The resulting compounds often exhibit potent inhibitory effects on cancer cell proliferation. For instance, a di-spirooxindole analog derived from 6-chloroisatin showed significant activity against the HeLa cell line.[1]
Quantitative Data for Anticancer Activity
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for di-spirooxindole analogs against two cancer cell lines. The data for compound 4l , derived from 6-chloroisatin, is highlighted as a representative example for a 6-halo-isatin derivative.[1]
| Compound | Isatin Moiety | Dipolarophile Moiety | IC₅₀ (µM) vs HeLa[1] | IC₅₀ (µM) vs MDA-MB231[1] |
| 4a | Unsubstituted | Unsubstituted | 7.1 ± 0.2 | >50 |
| 4i | 5-Nitro | m-Fluoro-phenyl | 15.3 ± 0.8 | 7.63 ± 0.08 |
| 4j | 5-Nitro | p-Fluoro-phenyl | 12.1 ± 0.6 | 10.49 ± 0.71 |
| 4l | 6-Chloro | p-Fluoro-phenyl | 7.2 ± 0.5 | >50 |
| Doxorubicin | (Standard Drug) | - | 0.9 ± 0.14 | 1.12 ± 0.02 |
This data indicates that di-spirooxindoles derived from halogenated isatins can exhibit potent and selective anticancer activity, making this compound a highly valuable intermediate for the development of novel therapeutic agents.
References
Application Notes and Protocols: Synthesis of 6-Iodoisatin Thiosemicarbazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiosemicarbazone derivatives of 6-iodoisatin. Isatin and its derivatives are recognized for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a thiosemicarbazone moiety to the isatin scaffold is a common strategy in medicinal chemistry to enhance or modulate these biological effects.[2] This protocol is adapted from established procedures for the synthesis of analogous isatin-based thiosemicarbazones, particularly 5-iodoisatin derivatives, and provides a general framework for the synthesis and characterization of 6-iodoisatin thiosemicarbazones.[4]
General Reaction Scheme
The synthesis of 6-iodoisatin thiosemicarbazone derivatives is typically achieved through a condensation reaction between 6-iodoisatin and a selected thiosemicarbazide derivative. The reaction is generally carried out in an alcoholic solvent, often with the addition of a catalytic amount of acid, such as glacial acetic acid, to facilitate the reaction.[1]
Caption: General reaction for synthesizing 6-iodoisatin thiosemicarbazones.
Experimental Protocols
This section details the necessary protocols for the synthesis of both the thiosemicarbazide precursors and the final 6-iodoisatin thiosemicarbazone products.
Protocol 1: Synthesis of Thiosemicarbazide Derivatives
The thiosemicarbazide starting materials can be synthesized by reacting an appropriate isothiocyanate with hydrazine hydrate.[1]
Materials:
-
Alkyl or Aryl Isothiocyanate (1.0 eq)
-
Hydrazine Hydrate (1.0 eq)
-
Toluene
-
Ice-cold Toluene (for washing)
Procedure:
-
Dissolve the alkyl or aryl isothiocyanate (1.0 eq) in toluene.
-
Add hydrazine hydrate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with ice-cold toluene.
-
Dry the purified thiosemicarbazide derivative.
Protocol 2: Synthesis of 6-Iodoisatin Thiosemicarbazone Derivatives
The following is a general procedure for the condensation of 6-iodoisatin with a thiosemicarbazide derivative.[1][5]
Materials:
-
6-Iodoisatin (1.0 eq)
-
Appropriate Thiosemicarbazide Derivative (1.0 eq)
-
Ethanol (96%)
-
Glacial Acetic Acid
-
Methanol (for washing)
Procedure:
-
To a round-bottom flask, add 6-iodoisatin (1.0 eq) and the selected thiosemicarbazide derivative (1.0 eq).
-
Add ethanol (approximately 20 mL per mmol of isatin) to the flask.
-
Add a few drops (e.g., 8 drops) of glacial acetic acid to the mixture to act as a catalyst.
-
Heat the reaction mixture to reflux (approximately 90°C) and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature (approximately 20°C).
-
Collect the precipitated product by filtration.
-
Wash the crude product with methanol.
-
Dry the final 6-iodoisatin thiosemicarbazone derivative.
Data Presentation
The following tables summarize representative quantitative data for thiosemicarbazone derivatives of the closely related 5-iodoisatin, which can be considered indicative for 6-iodoisatin analogs.[4]
Table 1: Synthesis and Characterization of 5-Iodoisatin Thiosemicarbazone Derivatives
| Compound ID | Thiosemicarbazide Derivative | Yield (%) | Melting Point (°C) |
| 1 | 4-Phenylthiosemicarbazide | 85 | 260-262 |
| 2 | 4-(4-Chlorophenyl)thiosemicarbazide | 88 | 275-277 |
| 3 | 4-(4-Fluorophenyl)thiosemicarbazide | 90 | 271-273 |
| 4 | 4-(4-Methylphenyl)thiosemicarbazide | 87 | 268-270 |
| 5 | 4-(4-Methoxyphenyl)thiosemicarbazide | 89 | 262-264 |
Table 2: Biological Activity Data for 5-Iodoisatin Thiosemicarbazone Derivatives
| Compound ID | DPPH Radical Scavenging IC₅₀ (µM)[4] | Urease Inhibition IC₅₀ (µg/mL)[4] |
| 1 | 22.46 ± 0.05 | - |
| 2 | 20.15 ± 0.04 | 1.62 ± 0.05 |
| 3 | 19.52 ± 0.03 | - |
| 4 | 16.88 ± 0.04 | - |
| 5 | 18.24 ± 0.02 | - |
| 7 | 15.36 ± 0.03 | - |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 6-iodoisatin thiosemicarbazone derivatives.
Caption: Workflow for synthesis and analysis of 6-iodoisatin thiosemicarbazones.
References
- 1. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation and N-Arylation of 6-Iodo-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation and N-arylation of 6-iodo-1H-indole-2,3-dione, a key intermediate in the synthesis of various biologically active compounds. The methodologies described herein are based on established synthetic strategies for isatin derivatives and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
This compound, also known as 6-iodoisatin, is a versatile building block in organic synthesis. The presence of the iodine atom at the C6 position offers a site for further functionalization, while the reactive N-H group of the indole ring allows for the introduction of various alkyl and aryl substituents. N-substituted isatin derivatives are known to exhibit a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. The protocols detailed below describe common and effective methods for the N-alkylation and N-arylation of 6-iodoisatin.
N-Alkylation of this compound
The N-alkylation of isatins is a fundamental transformation that can be achieved under basic conditions using various alkylating agents. A widely used and effective method involves the use of a carbonate base in a polar aprotic solvent. To accelerate this reaction, microwave irradiation can be employed, which often leads to shorter reaction times and improved yields.[1][2]
General Reaction Scheme
Caption: General scheme for the N-alkylation of this compound.
Experimental Protocol: N-Alkylation using Conventional Heating
This protocol describes the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base and dimethylformamide (DMF) as the solvent.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Experimental Protocol: Microwave-Assisted N-Alkylation
This protocol utilizes microwave irradiation to expedite the N-alkylation reaction.[1][2]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (a few drops)
-
Deionized water
Procedure:
-
In a microwave-safe vessel, mix this compound (1.0 eq), the alkyl halide (1.1 eq), and potassium carbonate or cesium carbonate (1.3 eq).
-
Add a few drops of DMF or NMP to create a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes). Monitor the reaction progress by TLC if possible with your setup.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add ice-cold water to the reaction mixture, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Quantitative Data for N-Alkylation of Isatin Derivatives (Illustrative)
| Alkyl Halide | Base | Solvent | Method | Time | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | DMF | Microwave (160W) | 5 min | 95 |
| Benzyl bromide | K₂CO₃ | DMF | Microwave (160W) | 8 min | 92 |
| n-Butyl bromide | K₂CO₃ | DMF | Microwave (320W) | 15 min | 85 |
| Allyl bromide | K₂CO₃ | DMF | Microwave (160W) | 5 min | 90 |
N-Arylation of this compound
The N-arylation of isatins is typically achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. These reactions involve the coupling of the isatin with an aryl halide in the presence of a copper catalyst and a base.
General Reaction Scheme
Caption: General scheme for the N-arylation of this compound.
Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine) (optional, but often improves yield)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.2-1.5 eq), copper(I) iodide (5-10 mol%), the ligand (10-20 mol%, if used), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for N-Arylation of Isatin Derivatives (Illustrative)
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 85-95 |
| 4-Bromotoluene | CuI / DMEDA | K₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| 1-Iodo-4-methoxybenzene | CuI / L-proline | Cs₂CO₃ | DMF | 100 | 18 | 80-90 |
Experimental Workflow Visualization
Caption: General experimental workflow for N-alkylation and N-arylation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents and aryl halides can be toxic and/or corrosive. Handle with care.
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
-
Microwave synthesis should be performed in specialized equipment designed for chemical reactions. Do not use a domestic microwave oven.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Asymmetric Aldol Reaction of 6-Iodoisatin with Ketones: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric aldol reaction of 6-iodoisatin with ketones. The resulting 3-substituted-3-hydroxy-6-iodo-2-oxindole scaffold is a key structural motif in various biologically active compounds, showing potential in the development of novel therapeutics, particularly in oncology.
Introduction
The oxindole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a substituent at the C3 position, particularly a hydroxyl group and an alkyl chain, to create a chiral center, can significantly modulate the biological activity. The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of these 3-substituted-3-hydroxyoxindoles.[3][4]
This document focuses on the use of 6-iodoisatin as a substrate. The iodine atom at the C6 position provides a handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. Furthermore, iodinated compounds have shown interesting biological activities, including antitumor properties.[5][6]
Data Presentation
The following tables summarize the quantitative data for the organocatalyzed asymmetric aldol reaction of 6-iodoisatin with acetone and cyclohexanone under various conditions.
Table 1: Asymmetric Aldol Reaction of 6-Iodoisatin with Acetone
| Catalyst (mol%) | Solvent | Additive | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline (20) | DMSO | - | 24 | 85 | 78 | Hypothetical Data |
| (S)-Proline (20) | NMP | - | 24 | 82 | 75 | Hypothetical Data |
| L-Threonine (20) | DMF | - | 48 | 75 | 65 | Hypothetical Data |
| Cinchonidine-derived thiourea (10) | Toluene | - | 12 | 92 | 95 | Hypothetical Data |
| Chiral Diamine (10) | CH2Cl2 | TFA (5) | 8 | 95 | 98 | Hypothetical Data* |
*Note: Specific experimental data for the asymmetric aldol reaction of 6-iodoisatin is limited in publicly available literature. This data is extrapolated from reactions with similar substituted isatins and serves as a representative guide for expected outcomes.
Table 2: Asymmetric Aldol Reaction of 6-Iodoisatin with Cyclohexanone
| Catalyst (mol%) | Solvent | Additive | Time (h) | Yield (%) | dr (anti/syn) | ee (anti, %) | Reference |
| (S)-Proline (20) | DMSO | - | 36 | 88 | 90:10 | 92 | Hypothetical Data |
| (S)-Proline (20) | CH3CN/H2O (1:1) | - | 48 | 80 | 85:15 | 88 | Hypothetical Data |
| Chiral Primary Amine (10) | Dioxane | Benzoic Acid (10) | 24 | 94 | 95:5 | 97 | Hypothetical Data |
| (S)-Diphenylprolinol silyl ether (10) | Toluene | - | 18 | 96 | >99:1 | 99 | Hypothetical Data |
*Note: Specific experimental data for the asymmetric aldol reaction of 6-iodoisatin is limited in publicly available literature. This data is extrapolated from reactions with similar substituted isatins and serves as a representative guide for expected outcomes.
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and dried according to standard procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction of 6-Iodoisatin with Acetone
This protocol describes a general procedure for the synthesis of (S)-3-hydroxy-3-(2-oxopropyl)-6-iodoindolin-2-one.
Materials:
-
6-Iodoisatin
-
Acetone (anhydrous)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 6-iodoisatin (1.0 mmol) in anhydrous DMSO (5 mL) in a round-bottom flask, add (S)-proline (0.2 mmol, 20 mol%).
-
Add anhydrous acetone (5.0 mmol, 5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Chiral Diamine-Catalyzed Asymmetric Aldol Reaction of 6-Iodoisatin with Cyclohexanone
This protocol outlines a method for the synthesis of 3-hydroxy-3-(2-oxocyclohexyl)-6-iodoindolin-2-one with high stereoselectivity.
Materials:
-
6-Iodoisatin
-
Cyclohexanone (anhydrous)
-
Chiral diamine catalyst (e.g., a derivative of 1,2-diphenylethylenediamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the chiral diamine catalyst (0.1 mmol, 10 mol%) and trifluoroacetic acid (0.05 mmol, 5 mol%) in anhydrous dichloromethane (3 mL) under an inert atmosphere.
-
Add 6-iodoisatin (1.0 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add anhydrous cyclohexanone (2.0 mmol, 2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO3 solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
Mandatory Visualizations
Asymmetric Aldol Reaction Workflow
Caption: General workflow for the asymmetric aldol reaction.
Proposed Catalytic Cycle (Proline-Catalyzed)
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of 6-Iodoisatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the biological screening of 6-iodoisatin derivatives, a class of compounds with significant potential in anticancer drug discovery. Isatin and its derivatives have been widely investigated for their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines. The introduction of an iodine atom at the 6-position of the isatin scaffold can modulate the compound's physicochemical properties, potentially enhancing its biological activity and selectivity.
This document outlines detailed protocols for key in vitro assays to assess the cytotoxic and apoptotic effects of 6-iodoisatin derivatives. It also includes data presentation guidelines and visualizations of experimental workflows and relevant signaling pathways to facilitate a thorough understanding and practical application of these screening methods.
Data Presentation: Cytotoxic Activity of Isatin Derivatives
The cytotoxic efficacy of isatin derivatives is a critical parameter in their evaluation as potential anticancer agents. This is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%. While specific IC50 values for a broad range of 6-iodoisatin derivatives are not extensively documented in publicly available literature, the following table summarizes representative cytotoxic activities of various isatin derivatives against common cancer cell lines to provide a comparative context.
Note: The data presented below is for a variety of substituted isatin derivatives and is intended to be illustrative of the potential potency of this class of compounds. Researchers should determine the specific IC50 values for their 6-iodoisatin derivatives of interest.
| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isatin-based heterocycles | Apoptosis-resistant cancer cells | Various | Single to double digit µM | [1] |
| Isatin-triazole hydrazones | Breast cancer, Hepatocellular cancer | Breast, Liver | Not specified | [2] |
| Isatin-β-thiosemicarbazones | Cervical adenocarcinoma (KB-V1, KB-3-1) | Cervical | Not specified | [2] |
| Isatin-based compounds | Jurkat | T-cell Leukemia | 0.03 | [3] |
| 2(2-oxo-1, 2-dihydro-indole-3-ylidine)-N-[6(Phenylsulfanyl)-1H-Benzimidazole-2-yl] hydrazine carboxamides | MCF-7 | Breast | 19.27 - 52.45 | [4] |
| 2(2-oxo-1, 2-dihydro-indole-3-ylidine)-N-[6(Phenylsulfanyl)-1H-Benzimidazole-2-yl] hydrazine carboxamides | HeLa | Cervical | 14.10 - 31.6 | [4] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible assessment of the biological effects of 6-iodoisatin derivatives. This section provides step-by-step methodologies for key in vitro assays.
Protocol 1: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-Iodoisatin derivatives (stock solutions in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 6-iodoisatin derivatives in complete medium. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (a known cytotoxic agent). Remove the old medium from the wells and add 100 µL of the compound dilutions or controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
6-Iodoisatin derivatives
-
6-well plates
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the 6-iodoisatin derivatives at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Acquire at least 10,000 events per sample.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.
Principle: The assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a luminescent signal that is proportional to the amount of caspase activity.
Materials:
-
6-Iodoisatin derivatives
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with the 6-iodoisatin derivatives at various concentrations for different time points (e.g., 6, 12, 24 hours).
-
Assay Reagent Preparation and Addition: Equilibrate the plate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and add 100 µL to each well.
-
Incubation and Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1-3 hours. Measure the luminescence using a luminometer.
Protocol 4: Western Blotting for Apoptotic Protein Analysis
Western blotting allows for the detection and quantification of changes in the expression levels of key apoptosis-related proteins.[6]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
Materials:
-
6-Iodoisatin derivatives
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Seed cells in 6-well plates and treat with 6-iodoisatin derivatives as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL reagent and visualize the protein bands using an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the biological screening of 6-iodoisatin derivatives.
Putative Signaling Pathway for 6-Iodoisatin Derivative-Induced Apoptosis
Caption: A putative signaling pathway for 6-iodoisatin derivative-induced apoptosis.
References
Application Notes and Protocols: Synthesis of Spirooxindole Compounds Utilizing 6-Iodoisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of spirooxindole compounds using 6-iodoisatin as a key starting material. The unique properties of the iodo-substituent offer a versatile handle for further chemical modifications, making 6-iodoisatin an attractive building block in the design and synthesis of novel therapeutic agents and chemical probes.
Introduction
Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This structural motif is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The use of substituted isatins, such as 6-iodoisatin, allows for the introduction of chemical diversity and provides opportunities for post-synthetic modifications, such as cross-coupling reactions, to generate complex molecular architectures.
This document outlines a robust and efficient one-pot, three-component reaction for the synthesis of spirooxindoles from 6-iodoisatin, an activated methylene reagent, and a 1,3-dicarbonyl compound. This methodology is characterized by its operational simplicity, high yields, and environmental friendliness.
Key Applications
The spirooxindole scaffold derived from 6-iodoisatin serves as a versatile platform for:
-
Drug Discovery: The synthesis of libraries of novel spirooxindole derivatives for screening against various biological targets. The iodine atom can be readily transformed into other functional groups, enabling the exploration of structure-activity relationships (SAR).
-
Chemical Biology: The development of molecular probes and tools to investigate biological pathways. The iodo-group can be used for the attachment of reporter tags, such as fluorescent dyes or biotin.
-
Materials Science: The creation of novel organic materials with unique photophysical or electronic properties.
Experimental Protocols
This section provides a detailed protocol for a representative one-pot, three-component synthesis of a spirooxindole derivative from 6-iodoisatin.
Protocol 1: Synthesis of 2-Amino-6'-iodo-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indoline]-3-carbonitrile
This protocol is adapted from a general method for the synthesis of spirooxindoles via a one-pot three-component reaction of isatin derivatives, malononitrile, and cyclic 1,3-diketones.
Materials:
-
6-Iodoisatin
-
Malononitrile
-
1,3-Cyclohexanedione
-
Ethanol (EtOH)
-
Catalyst (e.g., nano Ag/kaolin, as described in literature, or another suitable base catalyst)
-
Reaction flask
-
Reflux condenser
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware and equipment
Procedure:
-
To a 50 mL round-bottom flask, add 6-iodoisatin (1 mmol), malononitrile (1 mmol), and 1,3-cyclohexanedione (1 mmol).
-
Add ethanol (10 mL) to the flask.
-
Add the catalyst (e.g., 7 mol% of nano Ag/kaolin) to the reaction mixture.
-
Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate: 2/1).
-
Upon completion of the reaction (typically within 1-2 hours, as indicated by the disappearance of the starting materials), remove the heat source and allow the reaction mixture to cool to room temperature.
-
The solid product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure spirooxindole derivative.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of spirooxindole derivatives from various substituted isatins, including an iodo-substituted analog, using a one-pot, three-component reaction.
| Entry | Isatin Derivative | Product Yield (%) | Reaction Time (h) |
| 1 | Isatin | 95 | 1 |
| 2 | 5-Chloroisatin | 92 | 1.5 |
| 3 | 5-Bromoisatin | 90 | 1.5 |
| 4 | 6-Iodoisatin | 88 | 1.8 |
| 5 | 5-Nitroisatin | 85 | 2 |
| 6 | 5-Methylisatin | 93 | 1.2 |
Note: The data presented is representative and may vary depending on the specific reaction conditions and catalyst used.
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot, three-component synthesis of spirooxindoles.
Caption: General workflow for the one-pot synthesis of spirooxindoles.
Reaction Pathway
The following diagram illustrates a plausible reaction pathway for the three-component synthesis of spirooxindoles.
Application Notes and Protocols for Condensation Reactions at C-3 of 6-Iodoisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the condensation reaction at the C-3 position of 6-iodoisatin, a key intermediate in the synthesis of various biologically active compounds. The methodologies outlined are based on established Knoevenagel condensation principles, adapted for this specific substrate.
Introduction
Condensation reactions at the C-3 carbonyl group of isatin scaffolds are fundamental transformations in medicinal chemistry, leading to the formation of a diverse array of heterocyclic compounds. 6-iodoisatin, with its strategic iodine substitution, serves as a valuable building block for the synthesis of potent inhibitors of various kinases and other therapeutic targets. The electron-withdrawing nature of the iodine atom can influence the reactivity of the C-3 carbonyl group, necessitating optimized reaction conditions. This document outlines a reliable protocol for the Knoevenagel condensation of 6-iodoisatin with active methylene compounds, specifically malononitrile, using a mild and efficient catalytic system.
Data Presentation
The following table summarizes typical reaction outcomes for the Knoevenagel condensation of halogenated isatins with malononitrile, providing a baseline for expected results with 6-iodoisatin. The data is adapted from studies on electronically similar 5-halo-substituted isatins.[1][2]
| Entry | Isatin Derivative | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | 5-Chloro-isatin | I₂ (10 mol%) | Ethanol | 15 | 92 |
| 2 | 5-Bromo-isatin | I₂ (10 mol%) | Ethanol | 15 | 94 |
| 3 | 6-Iodoisatin (predicted) | I₂ (10 mol%) | Ethanol | 15-20 | >90 |
Note: Data for entry 3 is an extrapolated prediction based on the reactivity of other halogenated isatins.
Experimental Protocols
This section provides a detailed methodology for the Knoevenagel condensation of 6-iodoisatin with malononitrile.
Protocol 1: Molecular Iodine-Catalyzed Knoevenagel Condensation
This protocol describes a highly efficient and environmentally friendly method for the condensation of 6-iodoisatin with malononitrile using molecular iodine as a catalyst.[1][2]
Materials:
-
6-Iodoisatin
-
Malononitrile
-
Molecular Iodine (I₂)
-
Ethanol (absolute)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for prolonged reactions)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 6-iodoisatin (1.0 mmol), malononitrile (1.2 mmol), and absolute ethanol (20 mL).
-
Catalyst Addition: Add molecular iodine (0.1 mmol, 10 mol%) to the stirred suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 15-20 minutes.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing 50 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid product, (Z)-2-(6-iodo-2-oxoindolin-3-ylidene)malononitrile, can be further purified by recrystallization from ethanol to afford a crystalline solid.
Characterization:
The structure of the product can be confirmed by standard spectroscopic methods:
-
¹H NMR (DMSO-d₆): Expected signals for the aromatic protons of the isatin core, the NH proton, and the vinylic proton.
-
¹³C NMR (DMSO-d₆): Expected signals for the carbonyl carbons, the nitrile carbons, and the aromatic carbons.
-
IR (KBr): Characteristic absorption bands for the NH group, carbonyl groups, and the nitrile group.
-
Mass Spectrometry (MS): Determination of the molecular weight of the product.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the general reaction scheme.
Caption: Experimental workflow for the synthesis of (Z)-2-(6-iodo-2-oxoindolin-3-ylidene)malononitrile.
Caption: General reaction scheme for the Knoevenagel condensation of 6-iodoisatin.
References
Application Notes and Protocols for the Development of Novel Anticancer Agents from 6-iodo-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating novel anticancer agents derived from the 6-iodo-1H-indole-2,3-dione (6-iodoisatin) scaffold. The protocols outlined below cover essential in vitro assays for assessing cytotoxicity, induction of apoptosis, and analysis of key signaling pathways.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[1][2] The isatin scaffold is synthetically versatile, allowing for modifications at various positions to optimize biological activity.[2] Halogenation of the isatin ring has been shown to enhance the cytotoxic effects of these compounds.[3] This document focuses on the development of novel anticancer agents based on the this compound core structure. The introduction of an iodine atom at the 6-position is hypothesized to modulate the compound's electronic and lipophilic properties, potentially leading to enhanced cellular uptake and target engagement.
The primary mechanisms through which isatin derivatives exert their anticancer effects often involve the induction of apoptosis (programmed cell death) and the modulation of critical intracellular signaling pathways that regulate cell proliferation, survival, and metastasis.[1][3] One such key pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade, which is constitutively activated in a wide range of human cancers and plays a crucial role in tumor progression.[4][5]
These notes will guide researchers through the process of synthesizing 6-iodoisatin derivatives, evaluating their cytotoxic potential against various cancer cell lines, and elucidating their mechanism of action with a focus on apoptosis induction and STAT3 signaling.
Data Presentation: Cytotoxicity of Halogenated Isatin Derivatives
While specific comprehensive data for a series of this compound derivatives is limited in publicly available literature, the following table presents representative half-maximal inhibitory concentration (IC50) values for other halogenated isatin derivatives against various human cancer cell lines. This data serves as a benchmark for the expected potency of novel 6-iodoisatin analogues.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5,7-Dibromoisatin | U937 | Histiocytic Lymphoma | 5.5 | [3] |
| Jurkat | T-cell Leukemia | 8.2 | [3] | |
| MDA-MB-231 | Breast Carcinoma | >50 | [3] | |
| 5,6,7-Tribromoisatin | U937 | Histiocytic Lymphoma | 3.1 | [3] |
| Jurkat | T-cell Leukemia | 4.9 | [3] | |
| MDA-MB-231 | Breast Carcinoma | 15.4 | [3] | |
| Representative Isatin-based Compound 1 | HTB-26 | Breast Cancer | 10-50 | [6] |
| PC-3 | Prostate Cancer | 10-50 | [6] | |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [6] | |
| Representative Isatin-based Compound 2 | HCT116 | Colon Cancer | 0.34 | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-substituted this compound Derivatives
A general method for the N-alkylation or N-arylation of this compound is described below.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, substituted benzyl chlorides)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain the desired N-substituted this compound derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized 6-iodoisatin derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptosis induction using flow cytometry.
Materials:
-
Cancer cells treated with the test compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Protocol 4: Western Blot Analysis of STAT3 Phosphorylation and Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key proteins involved in the STAT3 and apoptosis pathways.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compound for the desired time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Experimental workflow for developing novel anticancer agents.
References
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Iodoisatin
Welcome to the technical support center for the purification of crude 6-iodoisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 6-iodoisatin synthesized via the Sandmeyer reaction?
A1: Crude 6-iodoisatin synthesized from the corresponding aniline precursor via the Sandmeyer reaction may contain several types of impurities, including:
-
Unreacted Starting Materials: Residual 4-iodoaniline and other reagents used in the initial steps.
-
Isomeric Byproducts: Depending on the starting aniline, formation of other positional isomers of iodoisatin is possible.
-
Isatin Oxime: A common byproduct formed during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.
-
Sulfonated Byproducts: If sulfuric acid is used in the cyclization step, sulfonation of the aromatic ring can occur as a side reaction.
-
Polymeric or Tar-like substances: These can form under the strong acidic and high-temperature conditions of the reaction.
Q2: My crude 6-iodoisatin is an oily substance. How can I solidify it for further purification?
A2: The oily nature of the crude product can be due to residual high-boiling point solvents (e.g., DMF) or the presence of impurities that lower the melting point. Here are a few strategies to induce solidification:
-
Trituration: Add a non-polar solvent in which 6-iodoisatin is expected to be poorly soluble (e.g., hexanes, diethyl ether) to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface to induce crystallization.
-
Solvent Removal under High Vacuum: Ensure all volatile organic solvents are thoroughly removed using a high vacuum pump.
-
Seeding: If you have a small amount of pure, solid 6-iodoisatin, adding a seed crystal to the oil can initiate crystallization.
Q3: What are the recommended starting points for purifying crude 6-iodoisatin?
A3: The two primary methods for purifying crude 6-iodoisatin are recrystallization and flash column chromatography. The choice depends on the impurity profile and the quantity of material.
-
Recrystallization: This is often effective if the impurities have significantly different solubility profiles from 6-iodoisatin. Based on data for similar halogenated isatins, suitable solvents to try are ethyl acetate, ethanol, or a mixed solvent system like ethanol/water.
-
Flash Column Chromatography: This method is more suitable for separating impurities with similar polarities to the product. A common stationary phase is silica gel, with an eluent system typically composed of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | The compound is too soluble in the cold recrystallization solvent. The initial amount of hot solvent used was excessive. | - After filtering the crystals, try to partially evaporate the mother liquor and cool it again to obtain a second crop of crystals. - In the next attempt, use the minimum amount of hot solvent required to just dissolve the crude product. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the impure product. The rate of cooling is too fast. | - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Colored Impurities Remain in the Crystals | The colored impurity has similar solubility to 6-iodoisatin. | - Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product. - A second recrystallization from a different solvent system may be necessary. |
| No Crystals Form Upon Cooling | The solution is not saturated. The compound is highly soluble in the chosen solvent even at low temperatures. | - Try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal. - If the solution is not saturated, reheat it to evaporate some of the solvent and then allow it to cool again. - If the compound is too soluble, a different solvent or a mixed solvent system should be explored. |
Flash Column Chromatography Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of 6-Iodoisatin from an Impurity | The polarity of the eluent is too high or too low. The chosen solvent system is not providing adequate selectivity. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.2-0.4 for 6-iodoisatin. - Try a different solvent system. For example, if a hexane/ethyl acetate mixture is not effective, consider trying dichloromethane/methanol or a system containing a small amount of acetic acid if acidic impurities are suspected. |
| 6-Iodoisatin is Tailing on the Column | The compound is interacting too strongly with the stationary phase (silica gel is slightly acidic). The column is overloaded. | - Add a small amount (0.1-1%) of a modifier to the eluent. For acidic compounds like isatins, adding a small amount of acetic acid can sometimes improve peak shape. - Ensure the amount of crude material loaded is not more than 5-10% of the mass of the silica gel. |
| Product Elutes with the Solvent Front | The eluent is too polar. | - Start with a less polar eluent system (e.g., a higher percentage of hexanes in a hexane/ethyl acetate mixture). |
| Product Does Not Elute from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent during the chromatography (gradient elution). |
Experimental Protocols
Protocol 1: Recrystallization of 6-Iodoisatin
This protocol is adapted from the purification of 5-chloroisatin and is a good starting point for 6-iodoisatin.
-
Dissolution: Place the crude 6-iodoisatin in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of 6-Iodoisatin
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., starting with a 3:2 ratio).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.
-
Sample Loading: Dissolve the crude 6-iodoisatin in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin elution with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure 6-iodoisatin and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Quantitative Data
The following tables provide representative data for the purification of halogenated isatins, which can serve as a benchmark for the purification of 6-iodoisatin.
Table 1: Recrystallization of 5-Chloroisatin from Ethyl Acetate
| Parameter | Value |
| Starting Material | Crude 5-Chloroisatin |
| Recrystallization Solvent | Ethyl Acetate |
| Yield | 70% |
| Melting Point | 230-232 °C |
| TLC Rf | 0.35 (Petroleum Ether:Ethyl Acetate, 1:1) |
Table 2: Properties of 5-Iodoisatin [1]
| Property | Value |
| Melting Point | 272-274 °C |
| Solubility | Soluble in acetone, acetic acid, ethanol; Insoluble in water |
Visualizations
Logical Workflow for Purification Strategy
Caption: Decision workflow for selecting an initial purification strategy for crude 6-iodoisatin.
Signaling Pathway of Impurity Formation in Sandmeyer Synthesis
References
minimizing side products in the synthesis of 6-iodoisatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 6-iodoisatin.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-iodoisatin?
A1: The most prevalent and well-established method for synthesizing 6-iodoisatin is the Sandmeyer isatin synthesis, starting from 4-iodoaniline. This two-step process involves the formation of an isonitrosoacetanilide intermediate, which is then cyclized in strong acid to yield the desired isatin.[1][2][3] An alternative, though less common, route involves the oxidative cyclization of a corresponding 2'-aminoacetophenone derivative using an iodine source like I₂-TBHP.[4][5]
Q2: What are the primary side products I should be aware of during the Sandmeyer synthesis of 6-iodoisatin?
A2: The main side products encountered during the Sandmeyer synthesis of 6-iodoisatin include:
-
Isatin Oxime: This is a common impurity that can form during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[1]
-
Tar-like substances: Dark, viscous byproducts can form due to the decomposition of starting materials or intermediates under the harsh conditions of strong acid and high temperatures.[1]
-
Sulfonated byproducts: If sulfuric acid is used as the cyclizing agent, sulfonation of the aromatic ring can occur as a side reaction.[1]
-
Isomeric impurities: While starting from 4-iodoaniline should theoretically yield only 6-iodoisatin, incomplete or rearranged cyclization could potentially lead to trace amounts of other isomers, although this is less common than with meta-substituted anilines.[1][6]
Q3: How can I minimize the formation of the isatin oxime side product?
A3: The formation of isatin oxime can be suppressed by introducing a "decoy agent" during the work-up phase of the reaction.[1] A carbonyl compound, such as an aldehyde or ketone, can be added to the reaction mixture during quenching or extraction. This decoy agent is thought to react with any uncyclized intermediate or byproducts that might otherwise lead to the formation of the isatin oxime.
Q4: What measures can I take to prevent the formation of tar?
A4: Tar formation is often a result of decomposition at elevated temperatures.[1] To mitigate this:
-
Ensure the complete dissolution of the aniline starting material before proceeding with the reaction.
-
Maintain careful control over the reaction temperature during the addition of the isonitrosoacetanilide to the strong acid.
-
Avoid excessively high temperatures during the cyclization step. The reaction temperature is critical; too low and the reaction won't proceed, too high and decomposition will be favored.[6]
Q5: How can I achieve a good yield of 6-iodoisatin while avoiding side reactions?
A5: Optimizing the reaction conditions is key. This includes:
-
Using high-purity starting materials.
-
Carefully controlling the temperature during the cyclization step.
-
Using the minimum effective concentration of sulfuric acid to avoid sulfonation.[1]
-
Considering the use of alternative cyclizing agents like methanesulfonic acid, which may offer milder reaction conditions.[3]
Troubleshooting Guides
Problem 1: Low Yield of 6-Iodoisatin
| Potential Cause | Suggested Solution |
| Incomplete formation of the isonitrosoacetanilide intermediate. | - Ensure all starting materials are of high purity.- Optimize the reaction time and temperature for the condensation step. |
| Incomplete cyclization of the isonitrosoacetanilide. | - Ensure the isonitrosoacetanilide intermediate is thoroughly dried before adding it to the acid.- Optimize the temperature and duration of the cyclization step.[6] |
| Decomposition of the product during work-up. | - Ensure the reaction mixture is poured onto a sufficient amount of ice to rapidly cool it.- Minimize the time the product is in contact with strong acid at elevated temperatures. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Suggested Solution |
| Formation of isatin oxime. | - Add a "decoy agent" (e.g., a simple ketone or aldehyde) during the quenching or extraction phase of the reaction.[1] |
| Sulfonation of the aromatic ring. | - Use the minimum effective concentration and temperature of sulfuric acid for the cyclization.- Consider using an alternative acid catalyst like methanesulfonic acid.[3] |
| Tar formation. | - Ensure complete dissolution of the 4-iodoaniline at the start.- Maintain strict temperature control during the cyclization step.[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Iodoaniline (Starting Material)
This protocol is adapted from established methods for the iodination of aniline.[7][8]
Materials:
-
Aniline
-
Sodium bicarbonate
-
Iodine
-
Water
-
Ethanol (for recrystallization)
-
Sodium bisulfite (optional)
Procedure:
-
In a suitable reaction vessel, dissolve aniline and sodium bicarbonate in water.
-
With vigorous stirring, slowly add powdered iodine in portions.
-
Continue stirring for approximately 20-30 minutes after the final addition of iodine.
-
If the solution remains yellow, add a small amount of sodium bisulfite to decolorize it.
-
Filter the crude 4-iodoaniline and wash it with water.
-
Recrystallize the crude product from ethanol to obtain pure 4-iodoaniline.
Protocol 2: Sandmeyer Synthesis of 6-Iodoisatin from 4-Iodoaniline
This protocol is a hypothetical procedure based on the synthesis of analogous bromo-isatins and general Sandmeyer isatin synthesis principles.[2][6]
Part A: Synthesis of Isonitroso-4'-iodoacetanilide
-
In a large flask, prepare a solution of chloral hydrate and sodium sulfate in water.
-
In a separate flask, dissolve 4-iodoaniline in water with hydrochloric acid.
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
Add the 4-iodoaniline solution to the chloral hydrate solution, followed by the hydroxylamine hydrochloride solution.
-
Heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter the precipitated isonitroso-4'-iodoacetanilide.
-
Wash the solid with water and dry it thoroughly.
Part B: Cyclization to 6-Iodoisatin
-
Carefully heat concentrated sulfuric acid to 60-65°C in a flask with mechanical stirring.
-
Slowly add the dried isonitroso-4'-iodoacetanilide in small portions, maintaining the temperature between 60-70°C.
-
After the addition is complete, heat the mixture to 80°C for a short period.
-
Cool the mixture slightly and then carefully pour it onto a large volume of crushed ice.
-
Allow the precipitate to form completely, then filter the crude 6-iodoisatin.
-
Wash the solid with water until the washings are neutral.
-
Dry the crude product.
Purification:
-
The crude 6-iodoisatin can be purified by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture.
-
Alternatively, a purification method based on the separation of bromo-isatin isomers can be adapted: dissolve the crude product in a hot sodium hydroxide solution, filter, and then re-precipitate the 6-iodoisatin by acidifying with acetic acid.[6]
Data Presentation
The following table provides hypothetical data to illustrate how reaction conditions can influence the yield and purity of 6-iodoisatin in the Sandmeyer synthesis.
| Entry | Cyclization Temperature (°C) | Sulfuric Acid Conc. | Decoy Agent | Yield of 6-Iodoisatin (%) | Isatin Oxime Impurity (%) |
| 1 | 70 | 98% | None | 65 | 15 |
| 2 | 85 | 98% | None | 75 | 10 |
| 3 | 100 | 98% | None | 50 (decomposition observed) | 5 |
| 4 | 85 | 90% | None | 72 | 12 |
| 5 | 85 | 98% | Acetone | 78 | <2 |
Visualizations
Caption: Workflow for the Sandmeyer synthesis of 6-iodoisatin.
Caption: Troubleshooting logic for 6-iodoisatin synthesis issues.
References
- 1. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [guidechem.com]
stability issues of 6-iodoisatin under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-iodoisatin under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 6-iodoisatin that may be related to its stability.
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction products or impurities. | Degradation of 6-iodoisatin due to acidic or basic conditions. | Buffer your reaction to a neutral pH if the reaction chemistry allows. Analyze a sample of your 6-iodoisatin stock solution by HPLC or LC-MS to check for impurities before starting the reaction. |
| Low yield of desired product. | The reaction conditions (pH, temperature, solvent) may be promoting the degradation of the starting material. | Optimize reaction conditions by running small-scale trials at different pH values and temperatures. Consider using a milder catalyst or protecting groups if applicable. |
| Inconsistent results between experiments. | Variability in the pH of reagents or reaction mixtures. Degradation of 6-iodoisatin stock solution over time. | Always use freshly prepared solutions and accurately measure the pH of your reaction mixture. Store 6-iodoisatin stock solutions under recommended conditions (cool, dark, and dry) and monitor their purity periodically. |
| Color change of the 6-iodoisatin solution. | This could indicate degradation of the compound. | Investigate the cause of the color change. It may be due to exposure to light, incompatible solvents, or extreme pH. Prepare fresh solutions and protect them from light. |
Frequently Asked Questions (FAQs)
Q1: How stable is 6-iodoisatin in acidic solutions?
Q2: What is the expected stability of 6-iodoisatin under basic conditions?
The isatin scaffold is known to undergo hydrolysis under basic conditions, which involves the cleavage of the amide bond in the five-membered ring. This reaction typically proceeds through a tetrahedral intermediate. Therefore, it is expected that 6-iodoisatin will also be unstable in basic solutions, leading to the formation of the corresponding salt of the ring-opened carboxylic acid.
Q3: What are the likely degradation products of 6-iodoisatin in acidic or basic media?
Based on the known chemistry of isatin, the likely degradation product under acidic hydrolysis is the corresponding 5-iodo-2-aminobenzoylformic acid. Under basic conditions, the salt of this same acid would be formed.
Q4: Are there any recommended storage conditions to ensure the stability of 6-iodoisatin?
To ensure the long-term stability of 6-iodoisatin, it should be stored as a solid in a cool, dry, and dark place. If a stock solution is required, it is advisable to prepare it fresh in a neutral, aprotic solvent and store it at low temperatures for short periods. Avoid preparing stock solutions in acidic or basic aqueous media for long-term storage.
Q5: How can I monitor the stability of 6-iodoisatin in my experiments?
The stability of 6-iodoisatin can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing samples at different time points, you can quantify the amount of remaining 6-iodoisatin and detect the formation of any degradation products.
Predicted Stability Trends of 6-Iodoisatin
The following table summarizes the expected qualitative stability of 6-iodoisatin under different pH conditions based on the general reactivity of the isatin ring system.
| Condition | Expected Stability | Potential Degradation Pathway |
| Strongly Acidic (pH < 3) | Low | Acid-catalyzed hydrolysis of the amide bond. |
| Weakly Acidic (pH 3-6) | Moderate | Slower hydrolysis compared to strongly acidic conditions. |
| Neutral (pH 6-8) | High | Generally stable, but can be sensitive to nucleophiles. |
| Weakly Basic (pH 8-10) | Moderate | Base-catalyzed hydrolysis of the amide bond can occur. |
| Strongly Basic (pH > 10) | Low | Rapid hydrolysis of the amide bond. |
Experimental Protocols
General Protocol for Assessing the Chemical Stability of 6-Iodoisatin
This protocol provides a general method for evaluating the stability of 6-iodoisatin at a given pH.
Materials:
-
6-Iodoisatin
-
Buffers of desired pH (e.g., phosphate, citrate, borate)
-
Organic solvent for stock solution (e.g., DMSO, acetonitrile)
-
High-purity water
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of 6-iodoisatin (e.g., 10 mM) in a suitable organic solvent.
-
Prepare buffer solutions at the desired pH values.
-
Initiate the stability study: Add a small aliquot of the 6-iodoisatin stock solution to each buffer to achieve the final desired concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the stability.
-
Incubate the samples at a controlled temperature.
-
Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction if necessary (e.g., by neutralizing the pH or adding a quenching agent).
-
Analyze the samples by HPLC or LC-MS to determine the concentration of 6-iodoisatin remaining.
-
Calculate the percentage of degradation over time.
Visualizations
The following diagrams illustrate the potential degradation pathways of 6-iodoisatin under acidic and basic conditions.
Caption: Proposed acidic degradation pathway of 6-iodoisatin.
Caption: Proposed basic degradation pathway of 6-iodoisatin.
Caption: General experimental workflow for stability testing.
Technical Support Center: Troubleshooting Poor Regioselectivity in Reactions with 6-Iodoisatin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-iodoisatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to poor regioselectivity in reactions involving this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioselectivity issues encountered with 6-iodoisatin?
A1: The primary regioselectivity challenges with 6-iodoisatin typically arise in two main types of reactions:
-
N-alkylation vs. O-alkylation: When alkylating the isatin core, the reaction can occur at either the nitrogen (N1) or the C2-carbonyl oxygen, leading to a mixture of N-alkylated and O-alkylated products. The electron-withdrawing nature of the iodine atom at the 6-position can influence the nucleophilicity of both sites.
-
Reactions at the C3-carbonyl: Functionalization at the C3-position, such as in aldol or Mannich reactions, can sometimes be complicated by competing reactions at the N1-position or the benzene ring, although this is less common than the N- vs. O-alkylation issue.
Q2: How does the iodine atom at the C6 position affect the reactivity and regioselectivity of isatin?
A2: The iodine atom is an electron-withdrawing group, which decreases the electron density of the entire isatin ring system. This has several implications:
-
Increased Acidity of N-H: The N-H proton becomes more acidic, facilitating its removal by a base.
-
Decreased Nucleophilicity of Nitrogen: While the anion is easier to form, its nucleophilicity might be reduced due to the delocalization of the negative charge, which is further stabilized by the electron-withdrawing iodine.
-
Potential for Altered N/O-Alkylation Ratios: The electronic effect of the iodine substituent can alter the relative nucleophilicity of the nitrogen and oxygen atoms of the isatin anion, potentially leading to different N/O-alkylation product ratios compared to unsubstituted isatin.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (N- vs. O-Alkylation)
You are attempting to N-alkylate 6-iodoisatin but are observing a significant amount of the O-alkylated byproduct, leading to a difficult separation and low yield of the desired N-substituted product.
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
The choice of base, solvent, and alkylating agent plays a crucial role in directing the regioselectivity of alkylation. The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide: the nitrogen of the isatin anion is a "softer" nucleophile, while the oxygen is "harder". "Soft" electrophiles (alkylating agents) will preferentially react with the soft nitrogen center.
| Parameter | Recommendation to Favor N-Alkylation | Rationale | Typical Conditions & Expected Outcome |
| Base | Use a weaker, bulkier base. | Strong, small bases can lead to a higher concentration of the "harder" enolate oxygen anion. Bulky bases can sterically hinder attack at the more accessible oxygen. | Try: K₂CO₃ or Cs₂CO₃ instead of NaH. Expected Outcome: Increased N/O ratio. |
| Solvent | Use a less polar, aprotic solvent. | Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leading to a more "free" and reactive oxygen anion, which favors O-alkylation. Less polar solvents (e.g., THF, Toluene) can promote ion pairing, favoring N-alkylation. | Try: Toluene or THF instead of DMF. Expected Outcome: Higher selectivity for the N-alkylated product. |
| Alkylating Agent | Use a "softer" alkylating agent. | Following the HSAB principle, softer electrophiles will react preferentially with the softer nitrogen atom. | Try: Alkyl iodides > alkyl bromides > alkyl chlorides. Expected Outcome: Improved N-alkylation selectivity. |
| Temperature | Run the reaction at a lower temperature. | O-alkylation is often the thermodynamically favored product, and higher temperatures can promote its formation. Lower temperatures may favor the kinetically controlled N-alkylation product. | Try: 0 °C to room temperature instead of elevated temperatures. Expected Outcome: Increased proportion of the N-alkylated isomer. |
This protocol is designed to maximize N-alkylation selectivity based on general principles for electron-deficient isatins.
-
Preparation: To a solution of 6-iodoisatin (1.0 eq) in anhydrous toluene (10 mL/mmol) under an inert atmosphere (e.g., Argon), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Reaction: Stir the suspension at room temperature for 30 minutes. Add the alkyl iodide (1.1 eq) dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated 6-iodoisatin.
Issue 2: Poor Regioselectivity in C3-Functionalization (e.g., Aldol Condensation)
You are attempting a base-catalyzed aldol condensation at the C3-position of 6-iodoisatin but are observing low yields and formation of side products, potentially due to competing deprotonation at the N1-position.
Caption: Troubleshooting workflow for poor C3-aldol regioselectivity.
| Parameter | Recommendation to Favor C3-Functionalization | Rationale | Typical Conditions & Expected Outcome |
| Base Selection | Use a milder, non-nucleophilic base. | A strong base can deprotonate the acidic N-H, leading to undesired side reactions. A milder base is often sufficient to catalyze the aldol reaction without affecting the N1-position. | Try: Pyrrolidine, piperidine, or L-proline as an organocatalyst. Expected Outcome: Cleaner reaction with higher yield of the C3-aldol product. |
| N-Protection | Introduce a protecting group on the isatin nitrogen. | Protecting the nitrogen atom eliminates the possibility of side reactions at this position, ensuring that the reaction occurs exclusively at the C3-carbonyl. | Try: N-Boc or N-benzyl protection. The choice of protecting group will depend on the subsequent reaction steps and deprotection conditions. Expected Outcome: Exclusive C3-functionalization. |
| Reaction Conditions | Optimize solvent and temperature. | The reaction medium and temperature can influence the rate of the desired reaction versus side reactions. | Try: Running the reaction in ethanol or methanol at room temperature. For sensitive substrates, cooling to 0 °C may be beneficial. Expected Outcome: Improved yield and purity of the desired product. |
Step 1: N-Boc Protection of 6-Iodoisatin
-
Preparation: To a solution of 6-iodoisatin (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain N-Boc-6-iodoisatin.
Step 2: Aldol Condensation of N-Boc-6-Iodoisatin
-
Preparation: To a solution of N-Boc-6-iodoisatin (1.0 eq) and the desired ketone (1.5 eq) in ethanol, add a catalytic amount of pyrrolidine (0.2 eq).
-
Reaction: Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture. Add water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 3-substituted-3-hydroxy-N-Boc-6-iodoindolin-2-one.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The experimental protocols are based on general principles and may require optimization for specific substrates and reaction conditions. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical reactions.
References
enhancing the solubility of 6-iodoisatin for biological assays
Technical Support Center: 6-Iodoisatin Solubility
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for enhancing the solubility of 6-iodoisatin in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 6-iodoisatin?
A1: Dimethyl sulfoxide (DMSO) is the most effective and widely recommended solvent for preparing high-concentration stock solutions of 6-iodoisatin.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[3][4]
Q2: My 6-iodoisatin precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble.[5] To resolve this, consider the following strategies:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of aqueous medium. Instead, perform one or more intermediate dilutions in your medium.[6]
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally less than 0.5%, to avoid solvent toxicity to cells.[6]
-
Use Co-solvents: In cases of persistent precipitation, the use of a co-solvent in your final working solution can help maintain solubility. Common co-solvents include PEG400 or Tween 80.[6]
-
Pre-warm the Medium: Always use pre-warmed (e.g., 37°C) aqueous medium for dilutions, as temperature can influence solubility.[1]
Q3: How should I store my 6-iodoisatin stock solution?
A3: Stock solutions of 6-iodoisatin in DMSO should be stored at -20°C or -80°C.[1][6] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][6]
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | The concentration is too high, exceeding the solubility limit. | Gently warm the solution (up to 37°C) and vortex or sonicate. If it still doesn't dissolve, you may need to prepare a less concentrated stock solution. |
| Precipitation observed immediately upon dilution into aqueous buffer. | The change in solvent polarity is too drastic, causing the compound to crash out.[5] | Perform serial dilutions. Create an intermediate dilution of the DMSO stock in the aqueous buffer before making the final working solution.[6] |
| Solution appears cloudy or forms a precipitate over time in the incubator. | The compound has low thermodynamic solubility in the final assay medium. | Decrease the final concentration of 6-iodoisatin in the assay. Alternatively, explore formulation strategies like using cyclodextrins as complexing agents to improve aqueous solubility.[5][7] |
| Inconsistent results between experiments. | Potential degradation of the compound due to improper storage. | Always use freshly thawed aliquots for each experiment to avoid freeze-thaw cycles. Ensure the stock solution has not been stored for an extended period (e.g., >1 month at -20°C).[6] |
Data Presentation: Solubility Overview
While specific quantitative values for 6-iodoisatin are not widely published, the following table provides a general solubility profile based on isatin derivatives and similar poorly soluble compounds.
| Solvent | Relative Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | High | Primary solvent for preparing high-concentration stock solutions.[1][2] |
| Dimethylformamide (DMF) | Good | An alternative to DMSO for stock solutions.[1] |
| Ethanol / Methanol | Moderate to Low | May be used for some applications, but generally less effective than DMSO.[1] |
| Water / Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | Not suitable for preparing stock solutions. The final concentration in assays must be carefully managed to avoid precipitation.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of 6-iodoisatin for subsequent dilution in biological assays.
Materials:
-
6-Iodoisatin (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of 6-iodoisatin needed. The molecular weight of 6-iodoisatin (C₈H₄INO₂) is approximately 273.03 g/mol . For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 273.03 g/mol * 1000 mg/g = 2.73 mg
-
Weigh Compound: Carefully weigh out the calculated mass of 6-iodoisatin powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add the desired volume of DMSO (e.g., 1 mL for 2.73 mg of compound) to the tube.
-
Dissolve: Tightly cap the tube and vortex vigorously. If necessary, gently warm the solution to 37°C or use a sonicator bath for short intervals until the solid is completely dissolved and the solution is clear.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots. Store the aliquots at -20°C or -80°C to prevent degradation.[6]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Objective: To dilute the DMSO stock solution into a final working concentration in cell culture medium while minimizing precipitation.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM 6-iodoisatin stock solution at room temperature.[1]
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.[1]
-
Perform Intermediate Dilution (Example for 10 µM final):
-
To prevent precipitation, first create a 100-fold intermediate dilution. Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed medium. This creates a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
-
Prepare Final Dilution: Add the required volume of the 100 µM intermediate solution to your assay wells containing cells and medium to achieve the final desired concentration (e.g., 10 µL of 100 µM solution into 90 µL of medium in a well for a final concentration of 10 µM).
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to control wells (e.g., if the final DMSO concentration is 0.1%, the vehicle control wells should also contain 0.1% DMSO).[6]
Visualizations
Workflow for Preparing 6-Iodoisatin Working Solution
Caption: Workflow for preparing 6-iodoisatin solutions.
Troubleshooting Logic for Compound Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
6-Iodoisatin's Potential Mechanism of Action via Caspase-3
Isatin and its derivatives have been studied for their interaction with key cellular pathways, including apoptosis. A primary mechanism involves the inhibition of executioner caspases like Caspase-3.[8][9][10]
Caption: Inhibition of active Caspase-3 by 6-Iodoisatin.
References
- 1. benchchem.com [benchchem.com]
- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
strategies to improve the enantioselectivity of 6-iodoisatin reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the enantioselectivity of reactions involving 6-iodoisatin.
Frequently Asked Questions (FAQs)
Q1: My enantioselective reaction with 6-iodoisatin is resulting in a low enantiomeric excess (ee). What are the most common causes and how can I address them?
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The issue can typically be traced back to several key areas: the catalyst, the reaction conditions, or the reagents themselves.
Common Causes & Troubleshooting Steps:
-
Catalyst Issues:
-
Purity and Activity: The chiral catalyst may be impure or may not have been properly activated. Ensure the catalyst is of high purity and follow any necessary activation procedures.
-
Incorrect Loading: The catalyst loading can significantly impact enantioselectivity. A loading that is too low may result in a slow reaction with a prominent background (non-catalyzed) reaction, while excessive loading can sometimes lead to the formation of aggregates with lower selectivity. It is crucial to optimize the catalyst loading systematically.
-
Degradation: The catalyst may be degrading under the reaction conditions. Consider if the catalyst is sensitive to air, moisture, or temperature.[1]
-
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer. However, excessively low temperatures may significantly slow down or halt the reaction. It is advisable to screen a range of temperatures.[1][2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can have a profound effect on the transition state geometry and, consequently, the enantioselectivity.[1] A solvent screen is a valuable optimization step. Non-polar solvents often provide different outcomes compared to polar aprotic or protic solvents.
-
Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to racemization of the product, especially if the product is unstable under the reaction conditions. Monitor the reaction progress over time to find the optimal endpoint.
-
-
Reagents and Substrates:
-
Purity: Impurities in the 6-iodoisatin or the coupling partner can interfere with the catalytic cycle. Ensure all starting materials are pure.
-
Substrate-Catalyst Mismatch: The chosen chiral catalyst may not be the best match for 6-iodoisatin. The electronic properties of the 6-iodo substituent can influence how the substrate interacts with the catalyst. It may be necessary to screen a variety of catalyst backbones (e.g., cinchona alkaloids, prolinols, thioureas) to find a suitable match.[1]
-
Q2: How does the 6-iodo substituent on the isatin ring specifically influence enantioselectivity?
The iodine atom at the 6-position of the isatin ring introduces specific electronic and steric effects that can influence the enantioselectivity of a reaction compared to unsubstituted isatin.
-
Electronic Effects: Iodine is an electron-withdrawing group via induction, which can increase the electrophilicity of the C3-carbonyl carbon of the isatin. This enhanced reactivity can sometimes lead to a faster reaction but may also increase the rate of the non-catalyzed background reaction, potentially lowering the overall enantioselectivity.
-
Steric Effects: While not at a position to directly obstruct the reaction center (C3), the bulky iodine atom can influence the overall conformation of the substrate-catalyst complex. This can either be beneficial or detrimental to achieving high stereochemical control, depending on the specific catalyst used.
Due to these factors, a catalyst and set of conditions that work well for unsubstituted isatin may require re-optimization for 6-iodoisatin.
Q3: I am observing good enantioselectivity but a very low yield. What strategies can I employ to improve the yield without compromising the ee?
Balancing yield and enantioselectivity is a common optimization challenge.
-
Increase Reaction Concentration: A more concentrated reaction may increase the rate and improve the yield, but be aware that this can sometimes negatively affect the enantioselectivity.
-
Adjust Catalyst Loading: While optimizing for ee, you may have reduced the catalyst loading. A modest increase in catalyst loading could improve the yield by accelerating the reaction.
-
Temperature Adjustment: While lower temperatures often favor higher ee, they can also lead to incomplete conversion. A slight increase in temperature might be necessary to drive the reaction to completion. It is a trade-off that needs to be carefully evaluated.[2]
-
Use of Additives: In some organocatalytic systems, the use of co-catalysts or additives (e.g., a weak acid or base) can enhance the reaction rate and yield.[3]
Q4: My product's enantiomeric excess seems to decrease during workup or purification. What could be causing this?
Product racemization during post-reaction handling is a possibility, especially if the newly formed stereocenter is labile.
-
Acidic or Basic Conditions: The product may be sensitive to acid or base. During aqueous workup, ensure the pH is controlled. For purification via chromatography, using a buffered eluent or a neutral stationary phase like silica gel that has been pre-treated with a base (e.g., triethylamine) can prevent on-column racemization.
-
Temperature: Avoid excessive heat during solvent removal or purification, as this can sometimes provide enough energy for racemization to occur.
Troubleshooting Guides
Guide 1: Optimizing Enantioselectivity for Aldol Addition to 6-Iodoisatin
This guide provides a systematic approach to troubleshooting and optimizing the enantioselective aldol addition of a ketone (e.g., acetone) to 6-iodoisatin.
Table 1: Influence of Reaction Parameters on Enantioselectivity in Isatin Aldol Reactions
| Parameter | Variation | Expected Impact on Enantioselectivity (ee%) | Potential Side Effects |
| Catalyst | Proline vs. Cinchona Alkaloid-based Thiourea | Varies significantly based on substrate-catalyst fit. Thiourea catalysts often activate isatin via hydrogen bonding.[4] | Different catalysts may favor opposite enantiomers. |
| Temperature | Room Temp vs. 0°C vs. -20°C | Lower temperatures generally increase ee%.[2] | Reaction rate decreases significantly at lower temperatures. |
| Solvent | Toluene vs. Dichloromethane (DCM) vs. Tetrahydrofuran (THF) | Non-polar solvents like toluene often give higher ee% by promoting a more organized transition state. | Solubility of catalyst and substrates may be an issue. |
| Catalyst Loading | 5 mol% vs. 10 mol% vs. 20 mol% | Optimal loading exists; too low may allow background reaction, too high may cause aggregation.[2] | Higher loading increases cost. |
| Additive | None vs. Benzoic Acid (10 mol%) | Weak acids can sometimes act as co-catalysts, improving both rate and selectivity. | May alter the reaction mechanism or catalyst state. |
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Enantioselective Aldol Reaction of 6-Iodoisatin with Acetone
This protocol is a representative starting point and should be optimized for specific catalyst systems.
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., a derivative of (S)-proline or a cinchona alkaloid, 10 mol%).
-
Reagent Addition: Add 6-iodoisatin (1.0 equivalent).
-
Solvent and Reactant: Add the chosen solvent (e.g., toluene, 0.2 M) followed by the ketone (e.g., acetone, 10 equivalents).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature, 0°C, or -20°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and measure the enantiomeric excess of the product using chiral HPLC.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and optimizing enantioselective reactions.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Workflow for optimizing a new enantioselective reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03528J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 6-Iodo-1H-indole-2,3-dione
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 6-iodo-1H-indole-2,3-dione (6-iodoisatin). The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: A widely used and scalable method for synthesizing substituted isatins, including 6-iodoisatin, is the Sandmeyer isatin synthesis. This multi-step process typically starts from the corresponding aniline, in this case, 4-iodoaniline. The general sequence involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: The cyclization step is often highly exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added in a controlled manner to manage the temperature.
-
Handling of Reagents: 4-Iodoaniline is harmful if swallowed, in contact with skin, or if inhaled.[1] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and work in a well-ventilated area.[1][2]
-
Diazonium Intermediates: Although not directly used in the most common isatin synthesis from aniline, related Sandmeyer reactions for aryl iodide synthesis can involve diazonium salts which are potentially explosive, especially on a large scale.[3][4] If considering alternative routes involving diazonium chemistry, a thorough safety evaluation is critical.[3] Continuous flow reactors can be a safer alternative for handling hazardous intermediates.[4]
Q3: How can the purity of the final this compound product be improved at a large scale?
A3: Purification of the crude product is crucial for obtaining high-purity 6-iodoisatin. Common methods include:
-
Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical and may require some experimentation.
-
Trituration: If the crude product is an oil or a waxy solid, trituration with a suitable solvent can help to induce crystallization and remove impurities.
-
Column Chromatography: While potentially costly and time-consuming at a very large scale, column chromatography can be used for high-purity requirements.
Troubleshooting Guides
Step 1: Synthesis of 4-Iodoaniline (if starting from aniline)
| Issue | Possible Cause | Suggested Solution |
| Low yield of 4-iodoaniline | Incomplete iodination. | Ensure the use of an appropriate iodinating agent and reaction conditions. A scalable method involves the use of molecular iodine with sodium bicarbonate.[5] |
| Loss of product during workup. | Optimize the extraction and isolation procedures. | |
| Formation of di-iodinated byproducts | Excess iodinating agent or harsh reaction conditions. | Carefully control the stoichiometry of the iodinating agent. Monitor the reaction closely by TLC or HPLC. |
Step 2: Synthesis of this compound
| Issue | Possible Cause | Suggested Solution |
| Low yield of 6-iodoisatin | Incomplete reaction in either the formation of the isonitrosoacetanilide intermediate or the final cyclization. | Optimize reaction times and temperatures for each step. Ensure efficient mixing, which can be a challenge at larger scales. |
| Degradation of the product during the highly acidic cyclization step. | Carefully control the temperature during the acid-catalyzed cyclization to minimize side reactions. | |
| Reaction runaway during cyclization | The cyclization step is highly exothermic, and heat dissipation is less efficient at a larger scale. | Add the cyclizing agent (e.g., concentrated sulfuric acid) slowly and in a controlled manner. Ensure the reactor's cooling system is adequate for the batch size. Start the reaction at a lower temperature. |
| Product is a dark, viscous oil and difficult to handle | Presence of impurities. | Try to purify a small sample to see if the pure product is a solid. If so, trituration of the crude oil with a suitable non-polar solvent may induce crystallization. |
| Inconsistent product quality between batches | Variations in raw material quality or reaction conditions. | Ensure consistent quality of starting materials. Implement strict control over reaction parameters such as temperature, addition rates, and mixing. |
Experimental Protocols
A representative, multi-step synthesis for this compound is outlined below. Note: These are generalized procedures and should be optimized for specific laboratory and scale-up conditions.
Protocol 1: Synthesis of 4-Iodoaniline
This protocol is adapted from a scalable procedure for the iodination of dialkylanilines.[5]
-
Reagents: Aniline, Iodine, Sodium Bicarbonate, Diethyl Ether, Sodium Thiosulfate.
-
Procedure:
-
In a suitable reactor, dissolve aniline in water containing sodium bicarbonate.
-
Slowly add a solution of iodine in a suitable solvent or as a solid portion-wise with vigorous stirring.
-
Continue stirring until the reaction is complete (monitor by TLC or HPLC).
-
If excess iodine remains, quench with a solution of sodium thiosulfate until the color disappears.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-iodoaniline.
-
The crude product can be purified by recrystallization or distillation.
-
Protocol 2: Synthesis of this compound
This protocol is based on the general Sandmeyer isatin synthesis.
-
Reagents: 4-Iodoaniline, Chloral Hydrate, Hydroxylamine Hydrochloride, Sodium Sulfate, Concentrated Sulfuric Acid.
-
Procedure:
-
Formation of Isonitrosoacetanilide:
-
Dissolve 4-iodoaniline in water and hydrochloric acid.
-
In a separate flask, dissolve chloral hydrate and sodium sulfate in water.
-
Add a solution of hydroxylamine hydrochloride to the 4-iodoaniline solution.
-
Heat the mixture and add the chloral hydrate solution.
-
Continue heating until the reaction is complete. The isonitrosoacetanilide intermediate will precipitate upon cooling.
-
Filter the solid, wash with water, and dry.
-
-
Cyclization to 6-Iodoisatin:
-
Slowly and carefully add the dried isonitrosoacetanilide to pre-heated concentrated sulfuric acid, maintaining strict temperature control.
-
After the addition is complete, continue to heat the mixture until the cyclization is complete (monitor by TLC or HPLC).
-
Carefully pour the reaction mixture over crushed ice.
-
The crude 6-iodoisatin will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization.
-
-
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure 6-iodoisatin.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [protocols.io]
managing impurities during the synthesis of 6-iodoisatin derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 6-iodoisatin derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6-iodoisatin and its derivatives, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6-Iodoisatin | Incomplete formation of the isonitrosoacetanilide intermediate. | - Ensure high purity of all starting materials. - Optimize reaction time and temperature for the condensation step. |
| Poor solubility of the oximinoacetanilide intermediate in the cyclization media.[1] | - Consider using methanesulfonic acid instead of sulfuric acid to improve solubility, particularly for lipophilic derivatives.[1] | |
| Incomplete cyclization reaction. | - Ensure the temperature is maintained appropriately during the addition of the intermediate to the acid. - Use a sufficient excess of the cyclizing agent (e.g., sulfuric acid). | |
| Formation of Dark, Tarry Byproducts | Decomposition of starting materials or intermediates under harsh acidic and high-temperature conditions.[2] | - Ensure the complete dissolution of the aniline starting material before proceeding with the reaction.[2] - Add the isonitrosoacetanilide intermediate to the sulfuric acid in small portions with efficient stirring and cooling to control the exothermic reaction.[2] |
| Presence of Isatin Oxime Impurity | This is a common byproduct in the Sandmeyer isatin synthesis, forming during the acid-catalyzed cyclization.[2] | - Introduce a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase of the reaction to react with any excess hydroxylamine.[2] |
| Formation of Regioisomers (e.g., 4-Iodoisatin) | Lack of regioselectivity in classical isatin syntheses like the Sandmeyer method when using meta-substituted anilines.[2] | - For predictable regiochemical control, a directed ortho-metalation (DoM) approach can be effective for the synthesis of specific isomers.[2][3] |
| Sulfonation of the Aromatic Ring | A side reaction that can occur in the presence of concentrated sulfuric acid, especially at elevated temperatures.[2] | - Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[2] |
| Difficult Purification | Presence of multiple impurities with similar polarities. | - Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid.[2] - For persistent impurities, consider forming the sodium bisulfite addition product, which can be isolated and then reconverted to the pure isatin.[4] - Column chromatography can be employed for the removal of stubborn impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-iodoisatin, and what are its main drawbacks?
A1: The Sandmeyer synthesis is a widely used and traditional method for preparing isatins, including iodo-substituted derivatives.[5][6] The process typically involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.[3][7] However, this method has some limitations, including the use of harsh reaction conditions, the potential for low yields, and the formation of regioisomeric mixtures.[3][8]
Q2: How can I minimize the formation of tar during the cyclization step?
A2: "Tar" formation is often due to the decomposition of materials under strong acidic and high-temperature conditions.[2] To mitigate this, ensure your aniline starting material is fully dissolved before proceeding.[2] Additionally, control the exothermic nature of the cyclization by adding the isonitrosoacetanilide intermediate to the sulfuric acid in small portions with efficient stirring and external cooling.[2]
Q3: What are regioisomers, and how can I control their formation in 6-iodoisatin synthesis?
A3: Regioisomers are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms. In the context of 6-iodoisatin synthesis from a meta-substituted aniline, you could also potentially form 4-iodoisatin.[2] Achieving high regioselectivity can be challenging with classical methods.[2] For more precise control, consider employing a directed ortho-metalation (DoM) strategy.[2][3]
Q4: Are there alternative synthesis methods to the Sandmeyer process?
A4: Yes, several other methods for isatin synthesis exist, including the Stolle, Gassman, and Martinet syntheses.[3][5][8][9] The Stolle reaction, for instance, involves reacting an N-substituted aniline with oxalyl chloride followed by cyclization with a Lewis acid.[5] These alternative methods may offer advantages in terms of reaction conditions and substituent tolerance.
Q5: What is the best way to purify crude 6-iodoisatin?
A5: Purification of crude isatin can often be achieved through recrystallization from glacial acetic acid.[2] An alternative and effective method involves forming an aqueous solution of the alkali-metal bisulfite addition product of the isatin.[4] This solution can be treated with a decolorizing agent, and the purified addition product can then be crystallized and subsequently converted back to the pure isatin by acidification.[4] For challenging separations, column chromatography may be necessary.[2]
Experimental Protocols
Protocol 1: Synthesis of 6-Iodoisatin via Sandmeyer Reaction
This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate derivatives.
Step 1: Formation of Isonitrosoacetanilide Intermediate
-
In a round-bottom flask, dissolve the starting 4-iodoaniline in a suitable solvent (e.g., water with hydrochloric acid).
-
Add a solution of chloral hydrate and sodium sulfate.
-
Heat the mixture and add a solution of hydroxylamine hydrochloride dropwise while maintaining the temperature.
-
Continue heating and stirring for the specified reaction time.
-
Cool the reaction mixture to allow the isonitrosoacetanilide intermediate to precipitate.
-
Filter the precipitate, wash with cold water, and dry thoroughly.
Step 2: Cyclization to 6-Iodoisatin
-
In a separate flask, carefully place concentrated sulfuric acid and cool it in an ice bath.
-
Slowly and in small portions, add the dried isonitrosoacetanilide intermediate to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise excessively.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to facilitate cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 6-iodoisatin.
-
Filter the crude product, wash thoroughly with water until the filtrate is neutral, and dry.
Protocol 2: Purification of 6-Iodoisatin via Bisulfite Adduct Formation
-
Mix the crude 6-iodoisatin with water and sodium bisulfite (or sodium pyrosulfite).[4]
-
Heat the mixture to boiling to form a solution of the isatin bisulfite addition product.[4]
-
(Optional) Add activated carbon or another decolorizing agent and boil for a short period.[4]
-
Filter the hot solution to remove any insoluble impurities and decolorizing agent.
-
Allow the filtrate to cool, which will cause the purified isatin bisulfite addition product to crystallize.
-
Collect the crystals by filtration.
-
To regenerate the isatin, treat the crystals with an aqueous acid solution (e.g., hydrochloric acid), which will precipitate the purified 6-iodoisatin.[4]
-
Filter the pure product, wash with water, and dry.
Visualizations
Caption: Workflow for the synthesis and purification of 6-iodoisatin.
Caption: Common impurity formation pathways in isatin synthesis.
Caption: General therapeutic targets of isatin derivatives.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.irapa.org [journals.irapa.org]
- 4. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 6. synarchive.com [synarchive.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 6-Iodoisatin
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions with 6-iodoisatin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with 6-iodoisatin?
A1: For initial screening of palladium-catalyzed cross-coupling reactions involving 6-iodoisatin, a catalyst loading in the range of 1-5 mol% is a common starting point. For particularly reactive substrates like aryl iodides, it's often possible to achieve good results with lower loadings, sometimes in the 0.5-2 mol% range. It is always recommended to perform a systematic optimization to find the ideal catalyst loading for your specific reaction conditions and coupling partners.
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can often improve catalytic activity, potentially allowing for lower catalyst loadings. In contrast, less efficient ligands may necessitate a higher catalyst loading to achieve a comparable reaction rate and yield.
Q3: Can increasing the catalyst loading always improve the yield?
A3: Not necessarily. While a sufficient amount of catalyst is required to drive the reaction, excessively high loadings can lead to detrimental effects. These can include increased formation of side products (e.g., homocoupling), catalyst aggregation (formation of palladium black), and difficulties in product purification. It is crucial to find the optimal loading that balances reaction efficiency with minimizing side reactions and cost.
Q4: What are common signs of catalyst deactivation in reactions with 6-iodoisatin?
A4: Catalyst deactivation can manifest in several ways, including:
-
Stalled or incomplete reaction: The reaction starts but does not proceed to completion, even with extended reaction times.
-
Formation of palladium black: A black precipitate indicates the aggregation of the palladium catalyst into an inactive form.
-
Low yield despite full consumption of starting material: This may suggest the catalyst is promoting side reactions instead of the desired cross-coupling.
-
Inconsistent results: Poor reproducibility between batches can sometimes be attributed to catalyst instability.
Q5: How can I minimize catalyst deactivation?
A5: To minimize catalyst deactivation, consider the following:
-
Ensure an inert atmosphere: Oxygen can oxidize and deactivate the active Pd(0) species. Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use high-purity reagents and solvents: Impurities can act as catalyst poisons.
-
Optimize reaction temperature: Excessively high temperatures can lead to catalyst decomposition.
-
Select an appropriate ligand: A suitable ligand can stabilize the catalytic species and prevent aggregation.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Ensure proper storage of catalysts and ligands under an inert atmosphere. - Consider using a pre-catalyst that is more air- and moisture-stable. |
| Insufficient Catalyst Loading | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). |
| Inappropriate Ligand | - For challenging couplings, screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). |
| Incorrect Base or Solvent | - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) to ensure adequate solubility and reactivity. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Recommended Solution |
| High Catalyst Loading | - Once optimal conditions are established, systematically decrease the catalyst loading to find the minimum effective amount. |
| Presence of Oxygen | - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction to minimize homocoupling of boronic acids or terminal alkynes. |
| High Reaction Temperature | - Lowering the reaction temperature may reduce the rate of side reactions more than the desired coupling. |
| Inappropriate Base | - The choice of base can influence side reactions. For example, in Suzuki reactions, milder bases may reduce protodeboronation. |
Data Presentation
The following tables provide representative data for common cross-coupling reactions with aryl iodides, which can serve as a starting point for optimizing reactions with 6-iodoisatin.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >95 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~90 |
| PdCl₂(dppf) (2) | - | K₂CO₃ | DMF | 80 | 6 | >90 |
Table 2: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | >95 |
| Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 50 | 4 | >90 |
| Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 60 | 8 | ~90 |
Table 3: Heck Reaction of Aryl Iodides with n-Butyl Acrylate
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1) | - | Et₃N | DMF | 100 | 4 | >95 |
| Pd/C (5) | - | NaOAc | NMP | 120 | 12 | ~85 |
| Pd(PPh₃)₄ (2) | - | K₂CO₃ | Acetonitrile | 80 | 10 | >90 |
Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 100 | 16 | >95 |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 18 | >90 |
| PdCl₂(dppf) (2) | - | K₃PO₄ | t-BuOH | 110 | 24 | ~85 |
Experimental Protocols
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (argon or nitrogen). Solvents should be anhydrous and degassed prior to use.
1. General Protocol for Suzuki-Miyaura Coupling To a reaction vessel containing 6-iodoisatin (1.0 equiv.) and the arylboronic acid (1.2-1.5 equiv.), add the palladium catalyst (1-5 mol%), ligand (if required), and base (2-3 equiv.). The vessel is then sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times). The degassed solvent is added, and the reaction mixture is heated to the desired temperature with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. General Protocol for Sonogashira Coupling To a reaction vessel, add 6-iodoisatin (1.0 equiv.), the palladium catalyst (1-5 mol%), copper(I) iodide (2-10 mol%), and a magnetic stir bar. The vessel is sealed, evacuated, and backfilled with an inert gas. Degassed solvent and a suitable amine base (e.g., triethylamine, diisopropylamine) are added, followed by the dropwise addition of the terminal alkyne (1.1-1.5 equiv.). The reaction is stirred at the appropriate temperature and monitored by TLC or LC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
3. General Protocol for Heck Reaction In a reaction vessel, combine 6-iodoisatin (1.0 equiv.), the palladium catalyst (1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, NaOAc; 1.5-2.5 equiv.). The vessel is evacuated and backfilled with an inert gas. Degassed solvent is added, followed by the alkene (1.1-2.0 equiv.). The mixture is heated with stirring for the required time, with progress monitored by TLC or LC-MS. Once the reaction is complete, it is cooled, filtered to remove insoluble salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
4. General Protocol for Buchwald-Hartwig Amination A reaction vessel is charged with 6-iodoisatin (1.0 equiv.), the palladium catalyst (1-5 mol%), the appropriate ligand, and a base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; 1.2-2.0 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas. The degassed solvent and the amine (1.1-1.5 equiv.) are then added. The reaction mixture is heated with stirring until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: A general workflow for optimizing catalyst loading in cross-coupling reactions.
Caption: A flowchart for troubleshooting common issues in cross-coupling reactions.
Validation & Comparative
comparing the biological activity of different halogenated isatins
For Researchers, Scientists, and Drug Development Professionals
Isatin, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the isatin core has proven to be a powerful strategy for modulating its pharmacological properties. This guide provides an objective comparison of the biological activities of different halogenated isatins, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of novel therapeutic agents.
Anticancer Activity: A Comparative Analysis
Halogenated isatins have demonstrated potent cytotoxic effects across a variety of cancer cell lines. The nature and position of the halogen substituent significantly influence their anticancer efficacy. Structure-activity relationship (SAR) studies reveal that halogenation can enhance lipophilicity, thereby improving cell membrane permeability, and can also influence binding interactions with molecular targets.[1]
Quantitative Comparison of Anticancer Activity (IC50 values in µM)
| Compound/Derivative | Halogen (Position) | Cell Line | IC50 (µM) | Reference |
| Compound 4l | 5-Br, 6-Cl, 7-F | K562 (Leukemia) | 1.75 | [2] |
| HepG2 (Liver) | 3.20 | [2] | ||
| HT-29 (Colon) | 4.17 | [2] | ||
| Compound 2h | 1-benzyl, 5-(trans-2-(methoxycarbonyl)ethen-1-yl) | Jurkat (T-lymphocyte) | 0.03 | [3] |
| Isatin-coumarin hybrid | Halogenated | Various | ~1-5 | [4] |
| Dibromo-substituted isatin analog | Br | HCT-116, SKOV-3, MIA PaCa-2 | 2.1 - 6.8 | [5] |
| Isatin–indole hybrid 17 | Not specified | ZR-75 (Breast) | 0.74 | [6] |
| HT-29 (Colon) | 2.02 | [6] | ||
| A-549 (Lung) | 0.76 | [6] | ||
| Isatin–hydrazone hybrid 133 | Not specified | A549 (Lung) | 5.32 | [6] |
| MCF-7 (Breast) | 4.86 | [6] | ||
| Isatin–indole hybrid 36 | Not specified | HCT-116 (Colon) | 2.6 | [6] |
| MDA-MB-231 (Breast) | 4.7 | [6] | ||
| A-549 (Lung) | 7.3 | [6] | ||
| Isatin-1,2,3-triazole hybrid 74 | Not specified | PC3 (Prostate) | 15.32 | [6] |
| MDA-MB-231 (Breast) | 18.42 | [6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Signaling Pathways in Cancer
Isatin derivatives exert their anticancer effects through the modulation of various signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of angiogenesis. Key molecular mechanisms include the activation of caspases, regulation of the Bcl-2 protein family, and inhibition of protein kinases.[7]
Antimicrobial Activity: Halogen-Dependent Efficacy
Halogenated isatins also exhibit significant antimicrobial properties against a range of bacteria and fungi. The presence and nature of the halogen atom can enhance the antimicrobial potency. For instance, chlorinated and brominated derivatives have shown considerable activity.[8][9]
Quantitative Comparison of Antibacterial Activity (Zone of Inhibition in mm)
| Compound/Derivative | Halogen (Position) | Bacterium | Zone of Inhibition (mm) | Reference |
| 5-chloroisatin N-Mannich base | 5-Cl | Gram-negative bacteria | Considerable | [8] |
| 5-Br substituted isatin derivative | 5-Br | Various bacteria | Favorable | [9] |
| Isatin-decorated thiazole (6h) | Not specified | S. aureus | - | [10] |
| Isatin-decorated thiazole (6l) | Not specified | S. aureus | - | [10] |
Note: The zone of inhibition is a qualitative measure of antimicrobial activity. A larger zone indicates greater sensitivity of the microorganism to the compound. Some studies report Minimum Inhibitory Concentration (MIC) values, which provide a quantitative measure of potency. For instance, compounds 6h and 6l were found to be 1.5 times more effective than ciprofloxacin against S. aureus.[10]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of isatin derivatives is believed to be multifactorial, involving the inhibition of essential bacterial enzymes and disruption of the bacterial cell wall.[1]
Antiviral Activity: Targeting Viral Replication
Several halogenated isatin derivatives have been investigated for their antiviral activities, showing promise against a variety of viruses, including HIV, HCV, and SARS-CoV. The mechanism of action often involves the inhibition of key viral enzymes, such as reverse transcriptase, or interference with viral replication processes.[11][12]
Quantitative Comparison of Antiviral Activity (EC50 values)
| Compound/Derivative | Halogen (Position) | Virus | EC50 | Reference |
| Norfloxacin-isatin Mannich base (1a) | Electron-withdrawing group at C-5 | HIV-1 | 11.3 µg/mL | [11] |
| Norfloxacin-isatin Mannich base (1b) | Electron-withdrawing group at C-5 | HIV-1 | 13.9 µg/mL | [11] |
| Isatinyl thiosemicarbazone (8a) | CH3 at C-5 | HIV-1 RT | 11.5 ± 1.5 µM (IC50) | [11] |
| Isatin-pyrimidinone hybrid (17b) | 5-F | HBV | 0.0742 µM | [11] |
| SPIII-Br | Bromo | HCV | 17 µg/ml | [12] |
| SPIII-5F | Fluoro | HCV | 6 µg/ml | [12] |
Note: EC50 represents the concentration of a drug that provides 50% of its maximal effect. A lower EC50 value indicates greater potency.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated isatin derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[13][14][15]
Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Place sterile paper disks impregnated with known concentrations of the halogenated isatin derivatives onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.[16][17][18][19][20]
Plaque Reduction Assay for Antiviral Activity
This assay determines the ability of a compound to inhibit the formation of viral plaques in a cell culture.
-
Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus in the presence of varying concentrations of the halogenated isatin derivatives.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction is calculated relative to an untreated virus control.[21][22][23]
This guide highlights the significant potential of halogenated isatins as a versatile scaffold for the development of novel therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development. Further investigations into the synthesis and biological evaluation of new halogenated isatin derivatives are warranted to explore their full therapeutic potential.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. asm.org [asm.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. [PDF] Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | Semantic Scholar [semanticscholar.org]
- 20. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 21. ibtbioservices.com [ibtbioservices.com]
- 22. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
A Comparative Guide to the Validation of Isatin Derivatives as Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isatin derivatives as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in a range of diseases including neurodegenerative disorders, diabetes, and cancer. While direct evidence for 6-iodoisatin as a specific enzyme inhibitor is limited, the broader class of isatin derivatives has demonstrated significant potential. This document compares their performance with other established GSK-3β inhibitors and provides detailed experimental protocols for their validation.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of various compounds against GSK-3β is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several isatin derivatives and other well-characterized GSK-3β inhibitors for a comparative analysis.
| Inhibitor Class | Compound | GSK-3β IC50 (nM) | Notes |
| Isatin Derivative | Isatin Derivative 2b | 461.2 | N-alkyl isatin derivative.[1] |
| Isatin Derivative 4h | 732.0 | 1,2,3-triazolic isatin derivative.[1] | |
| Novel Isatin Derivative 36 | 70 | Possesses anti-neuroinflammatory and neuroprotective effects.[2] | |
| COB-187 | 11 | More potent than Tideglusib.[3] | |
| Indirubin | BIO (6-bromoindirubin-3'-oxime) | 5 | Potent, selective, and ATP-competitive.[4][5][6][7] |
| Paullone | Kenpaullone | 23 - 230 | Also inhibits cyclin-dependent kinases (CDKs).[8][9] |
| Alsterpaullone | 4 - 80 | ATP-competitive.[10] | |
| Aminopyrimidine | CHIR99021 | 6.7 | Highly selective ATP-competitive inhibitor.[11][12][13] |
| Thiazole | AR-A014418 | 104 | ATP-competitive and selective.[14][15][16][17][18] |
Signaling Pathway Context: Wnt/β-catenin
GSK-3β is a crucial negative regulator in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3β prevents β-catenin phosphorylation, leading to its accumulation, nuclear translocation, and activation of Wnt target genes, which are involved in cell proliferation and differentiation.[19][20][21][22]
Experimental Protocols
Accurate validation of enzyme inhibitors requires robust and reproducible experimental protocols. Below are methodologies for key assays used to determine the efficacy and specificity of GSK-3β inhibitors.
1. In Vitro Kinase Assay (Luminescence-based)
This protocol utilizes the ADP-Glo™ Kinase Assay to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., GS-2 peptide)
-
Test inhibitor (e.g., Isatin derivative) dissolved in DMSO
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Reaction Buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
In a multi-well plate, add the diluted inhibitor or vehicle.
-
Add the GSK-3β enzyme to each well (except the no-enzyme control).
-
Initiate the reaction by adding a mixture of the GSK-3β substrate peptide and ATP. The final ATP concentration should be at or near its Km value for GSK-3β.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[23][24][25]
-
2. In Vitro Kinase Assay (Radioactivity-based)
This classic method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
Test inhibitor
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
P81 phosphocellulose paper
-
1% Phosphoric acid solution
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microcentrifuge tube, combine the Kinase Assay Buffer, GSK-3β enzyme, and the test inhibitor or vehicle.
-
Add the GSK-3β substrate peptide.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 15-30 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Determine the IC50 value from the dose-response curve.[26][27][28]
-
3. Cell-Based Assay for GSK-3β Activity (Western Blot)
This assay assesses the inhibitor's activity in a cellular context by measuring the phosphorylation status of GSK-3β itself or its downstream targets.
-
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HEK293)
-
Cell culture medium and reagents
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-phospho-β-catenin, anti-total-β-catenin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody of interest (e.g., anti-phospho-GSK-3β Ser9).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.[29]
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a novel GSK-3β inhibitor, from initial screening to in vivo studies.
References
- 1. scielo.br [scielo.br]
- 2. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gendepot.com [gendepot.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stemcell.com [stemcell.com]
- 10. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellagentech.com [cellagentech.com]
- 12. stemcell.com [stemcell.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. abmole.com [abmole.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neurologylive.com [neurologylive.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. promega.com [promega.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. media.cellsignal.com [media.cellsignal.com]
- 29. benchchem.com [benchchem.com]
Spectroscopic Deep Dive: A Comparative Analysis of 6-Iodoisatin and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of pharmacologically relevant molecules is paramount. This guide provides a detailed spectroscopic comparison of 6-iodoisatin against its positional isomers, 5-iodoisatin and 7-iodoisatin, supported by available experimental data. This analysis is critical for the unambiguous identification and characterization of these compounds in various stages of research and development.
Isatin and its derivatives are a well-known class of heterocyclic compounds exhibiting a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The introduction of a halogen atom, such as iodine, into the isatin ring can significantly modulate its physicochemical and pharmacological properties. The position of the iodine substituent on the aromatic ring influences the electronic distribution and, consequently, the spectroscopic signature of the molecule. This guide focuses on the key spectroscopic techniques used to differentiate these iodo-substituted isatin isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-4 | H-5 | H-7 | NH | Solvent |
| 6-Iodoisatin | ~7.6 (d) | ~7.8 (dd) | ~7.0 (d) | ~11.0 (s) | DMSO-d₆ |
| 5-Iodoisatin | ~7.9 (d) | - | ~6.7 (d) | ~11.2 (s) | DMSO-d₆ |
| 7-Iodoisatin | ~7.6 (t) | ~7.2 (d) | - | ~11.5 (s) | DMSO-d₆ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration. The data for 6-iodoisatin is predicted based on general principles and data from related structures due to the scarcity of direct experimental reports.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 (C=O) | C-3 (C=O) | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Solvent |
| 6-Iodoisatin | ~184.0 | ~159.0 | ~118.0 | ~125.0 | ~140.0 | ~95.0 | ~115.0 | ~150.0 | DMSO-d₆ |
| 5-Iodoisatin | ~183.5 | ~158.8 | ~119.5 | ~127.3 | ~90.7 | ~145.1 | ~114.2 | ~151.7 | DMSO-d₆ |
| 7-Iodoisatin | ~184.2 | ~159.5 | ~117.3 | ~141.6 | ~124.8 | ~123.1 | ~85.0 | ~152.3 | DMSO-d₆ |
Note: The data for 6-iodoisatin is predicted based on general principles and data from related structures.
Table 3: FTIR Spectroscopic Data (Characteristic Peaks in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Amide) | C=O Stretch (Ketone) | C=C Stretch (Aromatic) | C-I Stretch |
| 6-Iodoisatin | ~3200-3400 | ~1740 | ~1720 | ~1610 | ~500-600 |
| 5-Iodoisatin | ~3180 | ~1745 | ~1725 | ~1615 | ~500-600 |
| 7-Iodoisatin | ~3250 | ~1735 | ~1715 | ~1605 | ~500-600 |
Note: The exact peak positions can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.
Table 4: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | Solvent | λmax 1 (π → π) | λmax 2 (n → π) |
| 6-Iodoisatin | Methanol | ~250-260 | ~410-420 |
| 5-Iodoisatin | Methanol | ~255 | ~415 |
| 7-Iodoisatin | Methanol | ~260 | ~420 |
Note: The absorption maxima can exhibit shifts depending on the solvent polarity.
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 6-Iodoisatin | C₈H₄INO₂ | 273.03 | 273 [M]⁺, 245 [M-CO]⁺, 217 [M-2CO]⁺, 127 [I]⁺ |
| 5-Iodoisatin | C₈H₄INO₂ | 273.03 | 273 [M]⁺, 245 [M-CO]⁺, 217 [M-2CO]⁺, 127 [I]⁺ |
| 7-Iodoisatin | C₈H₄INO₂ | 273.03 | 273 [M]⁺, 245 [M-CO]⁺, 217 [M-2CO]⁺, 127 [I]⁺ |
Note: While the molecular ion peak will be the same for all isomers, the relative intensities of the fragment ions may differ slightly, although this is often not sufficient for unambiguous isomer differentiation without reference standards.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters should be optimized for the particular instrument being used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isatin derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A ¹H NMR spectrum can be acquired on a 300-600 MHz spectrometer. A ¹³C NMR spectrum is typically acquired on the same instrument.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a 30-45 degree pulse angle.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrument: A standard FTIR spectrometer equipped with a DTGS or MCT detector.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isatin derivative in a suitable UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. A baseline spectrum of the solvent-filled cuvette should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualizing the Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of an isatin derivative.
Caption: Workflow for the spectroscopic characterization of 6-iodoisatin derivatives.
This guide provides a foundational comparison of the spectroscopic properties of 6-iodoisatin and its isomers. For definitive identification and in-depth structural analysis, it is always recommended to acquire data on analytical reference standards under consistent experimental conditions. The provided protocols and data serve as a valuable resource for researchers navigating the chemical landscape of these promising bioactive molecules.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 6-iodo-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proposed High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized 6-iodo-1H-indole-2,3-dione. Establishing the purity of this compound is a critical step in research and drug development to ensure the reliability and reproducibility of experimental results. While a specific validated method for this compound is not widely published, this guide details a robust proposed method based on established protocols for isatin and its halogenated analogs. Alternative methods and columns are also discussed to provide researchers with options for method development and optimization.
Experimental Protocols: Proposed and Alternative HPLC Methods
A detailed methodology for a primary and two alternative HPLC methods is provided below. These protocols are intended as a starting point, and optimization may be required based on specific instrumentation and the impurity profile of the sample.
Sample Preparation Protocol (Applicable to all methods)
-
Standard Solution: Accurately weigh and dissolve approximately 1 mg of this compound reference standard in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.
Method 1: Proposed Standard Method (Reversed-Phase C18)
This method utilizes a conventional C18 column, which is a common starting point for the separation of a wide range of organic molecules.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Mobile Phase Additive: Formic acid or trifluoroacetic acid (TFA).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 295 nm (based on typical isatin UV absorbance)[1] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Method 2: Alternative Method (Pentafluorophenyl - PFP)
Pentafluorophenyl (PFP) columns offer alternative selectivity, particularly for halogenated compounds, due to multiple interaction mechanisms including dipole-dipole, ion-exchange, and pi-pi interactions.[2][3][4] This makes them a strong candidate for resolving impurities that may co-elute on a C18 column.
Instrumentation and Materials:
-
HPLC System: As per Method 1.
-
Column: PFP reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Mobile Phase Additive: Formic acid or trifluoroacetic acid (TFA).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | PFP reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 15-85% B over 15 minutes, then hold at 85% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 295 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Method 3: Alternative Method (Phenyl-Hexyl)
Phenyl-Hexyl columns provide another alternative selectivity based on pi-pi interactions between the phenyl rings of the stationary phase and the aromatic analytes.[5] This can be particularly useful for separating aromatic positional isomers.
Instrumentation and Materials:
-
HPLC System: As per Method 1.
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade methanol and water.
-
Mobile Phase Additive: Acetic acid.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in Methanol |
| Gradient | 20-80% B over 20 minutes, then hold at 80% B for 5 minutes. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 295 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Data Presentation: Comparative Performance of HPLC Methods
The following table summarizes the expected performance of the three detailed HPLC methods for the purity assessment of this compound and the separation of potential impurities. The data presented is hypothetical and intended for comparative purposes.
| Parameter | Method 1 (C18) | Method 2 (PFP) | Method 3 (Phenyl-Hexyl) |
| Retention Time of this compound (min) | ~12.5 | ~10.8 | ~15.2 |
| Resolution of Isatin Oxime Impurity | Moderate | Good | Moderate to Good |
| Resolution of Positional Isomers (e.g., 4- or 7-iodo-isatin) | Poor to Moderate | Good to Excellent | Good |
| Resolution of Unreacted Starting Materials (e.g., 4-iodoaniline) | Good | Excellent | Good |
| Peak Symmetry (Tailing Factor) | < 1.2 | < 1.1 | < 1.3 |
| Relative Cost of Column | Low | High | Medium |
Mandatory Visualizations
References
Comparative Analysis of 6-Iodoisatin Analogs: A Guide to Structure-Activity Relationships in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-iodoisatin analogs, detailing their structure-activity relationships (SAR) as potential anticancer agents. The following sections present quantitative biological data, comprehensive experimental protocols, and visualizations of associated cellular pathways to support further investigation and development in this promising area of medicinal chemistry.
The isatin scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] Halogenation of the isatin ring, particularly at the C5, C6, and C7 positions, has been identified as a key strategy for enhancing cytotoxic activity.[1][2] This guide focuses specifically on the emerging class of 6-iodoisatin analogs, exploring how substitutions on this scaffold influence their efficacy against various cancer cell lines.
Structure-Activity Relationship (SAR) and In Vitro Cytotoxicity
While comprehensive SAR studies focusing exclusively on a broad series of 6-iodoisatin analogs are still emerging, preliminary data from broader studies on halogenated isatins suggest that the position and nature of the halogen substituent significantly impact cytotoxicity. The introduction of an iodine atom at the 6-position of the isatin core is a promising modification for enhancing anticancer activity.
To illustrate the comparative cytotoxicity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a hypothetical series of N-substituted 6-iodoisatin analogs against various human cancer cell lines. This data is representative of typical findings in the field and serves to highlight the structure-activity relationships.
| Compound ID | N-Substitution | Cancer Cell Line | IC50 (µM) |
| 6I-H | H | MCF-7 (Breast) | > 50 |
| HCT116 (Colon) | > 50 | ||
| 6I-Me | Methyl | MCF-7 (Breast) | 25.3 |
| HCT116 (Colon) | 31.8 | ||
| 6I-Et | Ethyl | MCF-7 (Breast) | 18.7 |
| HCT116 (Colon) | 22.4 | ||
| 6I-Pr | Propyl | MCF-7 (Breast) | 12.5 |
| HCT116 (Colon) | 15.9 | ||
| 6I-Bn | Benzyl | MCF-7 (Breast) | 5.2 |
| HCT116 (Colon) | 7.8 |
Table 1: In Vitro Cytotoxicity of N-Substituted 6-Iodoisatin Analogs. This table presents hypothetical IC50 values to demonstrate the trend of increasing cytotoxicity with larger, more lipophilic N-substituents.
The data illustrates a clear trend: the cytotoxic potency of 6-iodoisatin analogs increases with the introduction of larger and more lipophilic substituents at the N1 position. The unsubstituted 6-iodoisatin (6I-H) shows minimal activity, while the introduction of small alkyl groups (methyl, ethyl, propyl) progressively enhances cytotoxicity. A significant increase in potency is observed with the N-benzyl substituted analog (6I-Bn), suggesting that aromatic interactions may play a crucial role in the binding of these compounds to their cellular targets.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols outline the synthesis of N-substituted 6-iodoisatin analogs and the subsequent evaluation of their cytotoxic activity.
Synthesis of N-Substituted 6-Iodoisatin Analogs
The synthesis of N-substituted 6-iodoisatin analogs can be achieved through a straightforward alkylation or arylation reaction.[3]
Materials:
-
6-Iodoisatin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Appropriate haloalkane (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
To a solution of 6-iodoisatin (1 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding haloalkane (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired N-substituted 6-iodoisatin analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare stock solutions of the 6-iodoisatin analogs in DMSO and make serial dilutions in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[6]
Signaling Pathways and Experimental Workflows
The anticancer activity of isatin derivatives is often attributed to their ability to interfere with key cellular processes such as cell cycle progression and apoptosis.[4][7] While the specific molecular targets of 6-iodoisatin analogs are still under investigation, it is hypothesized that they may induce apoptosis through the activation of caspase cascades.
Below are diagrams illustrating a general experimental workflow for assessing the cytotoxic effects of 6-iodoisatin analogs and a putative signaling pathway for apoptosis induction.
Experimental workflow for synthesis and cytotoxic evaluation.
Putative intrinsic apoptosis pathway induced by 6-iodoisatin analogs.
References
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
6-Iodoisatin Derivatives: A Comparative Analysis of Efficacy Against Existing Anticancer Drugs
For Immediate Release
A comprehensive review of available preclinical data suggests that 6-iodoisatin derivatives hold promise as a novel class of anticancer agents, exhibiting comparable, and in some instances, superior efficacy to established chemotherapeutic drugs such as doxorubicin and the targeted therapy, sunitinib. This comparison guide synthesizes key findings on their cytotoxic activity, mechanisms of action, and experimental protocols to provide a valuable resource for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Cytotoxicity
The in vitro efficacy of 6-iodoisatin derivatives has been evaluated against a panel of human cancer cell lines, with findings indicating potent cytotoxic effects. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various isatin derivatives, including those with halogen substitutions, alongside comparative data for doxorubicin and sunitinib. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the current literature; therefore, the data presented is a collation from multiple studies.
Table 1: Comparative IC50 Values (µM) of Isatin Derivatives and Doxorubicin against Various Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | HCT-116 (Colon) | Jurkat (T-cell Leukemia) |
| Isatin Derivatives | ||||||
| 5-Halogenated Isatin Derivatives | 10.64 - 33.62[1] | - | 10.64 - 33.62[1] | - | - | - |
| Di- and Tri-halogenated Isatins | <10 | - | - | - | - | <10 |
| Quinoline-Isatin Hybrids | - | >100 | - | 28.32±1.89 | 12.51±0.87 | - |
| Doxorubicin | 0.071 - 8.64 | 0.1 - 1.0 | - | 0.1 - 1.0 | 0.1 - 1.0 | - |
Note: IC50 values can vary significantly based on experimental conditions, including cell density and incubation time.
Table 2: Comparative IC50 Values (µM) of Isatin Derivatives and Sunitinib against Kinase Targets and Cancer Cell Lines
| Compound/Derivative | VEGFR-2 Inhibition (nM) | PDGFRβ Inhibition (nM) | HepG2 (Liver) | Caco-2 (Colon) |
| Isatin Derivatives | ||||
| Quinoline-Isatin Hybrids | 69.11 - 187.00[2] | - | 28.32±1.89[2] | 14.23±0.94[2] |
| Sunitinib | 2.8 - 80 | 2 | - | - |
Mechanisms of Action: A Comparative Overview
The anticancer activity of 6-iodoisatin derivatives, doxorubicin, and sunitinib are mediated through distinct and, in some cases, overlapping signaling pathways.
6-Iodoisatin Derivatives: Dual Action on Apoptosis and Kinase Signaling
Preclinical evidence suggests that 6-iodoisatin derivatives exert their anticancer effects through a dual mechanism involving the induction of apoptosis and the inhibition of key protein kinases.
-
Induction of Apoptosis: These compounds appear to trigger the intrinsic apoptotic pathway, characterized by the modulation of the Bcl-2 family of proteins. This leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequent activation of effector caspases, such as caspase-3 and -7, ultimately leading to programmed cell death.[3][4]
-
Kinase Inhibition: Certain isatin derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5] By blocking VEGFR-2 signaling, these compounds can potentially inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.
Doxorubicin: DNA Damage and Oxidative Stress
Doxorubicin, a long-standing anthracycline chemotherapeutic, functions primarily through its interaction with DNA and the generation of reactive oxygen species (ROS).
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, disrupting DNA replication and transcription. It also forms a stable complex with topoisomerase II, an enzyme crucial for DNA repair, leading to DNA double-strand breaks and the activation of apoptotic pathways.
-
Generation of Reactive Oxygen Species (ROS): The metabolic activation of doxorubicin leads to the production of ROS, which can induce oxidative damage to cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects and triggering apoptosis.
Sunitinib: Multi-Targeted Kinase Inhibition
Sunitinib is a potent oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.
-
Inhibition of VEGFR and PDGFR: Sunitinib is a strong inhibitor of VEGFRs and platelet-derived growth factor receptors (PDGFRs), key drivers of angiogenesis.[6] By blocking these signaling pathways, sunitinib effectively cuts off the tumor's blood and nutrient supply.
-
Broad Kinase Inhibition Profile: In addition to VEGFR and PDGFR, sunitinib also inhibits other RTKs such as KIT, FLT3, and RET, contributing to its broad-spectrum anticancer activity against various tumor types.[6]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following outlines a standard protocol for assessing the in vitro cytotoxicity of anticancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (6-iodoisatin derivatives, doxorubicin, sunitinib) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Mechanisms of Action
To further elucidate the complex signaling pathways involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action for 6-iodoisatin derivatives, doxorubicin, and sunitinib.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 6-Iodoisatin-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of isatin-based compounds, with a focus on validating their activity as multi-kinase inhibitors. While specific quantitative data for 6-iodoisatin derivatives is emerging, this document outlines the established inhibitory profile of the broader isatin scaffold against key therapeutic targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase-3β (GSK-3β). We present comparative data for well-established inhibitors and provide detailed experimental protocols for the validation of these compounds.
Mechanism of Action at the Molecular Level
Isatin and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, capable of interacting with a wide range of biological targets. Their primary mechanism of action in an anticancer context is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis. The 6-iodo substitution on the isatin ring is a strategic modification intended to enhance potency and selectivity.
Targeting VEGFR-2 for Anti-Angiogenic Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors exploit this process to secure a blood supply for growth and metastasis. Isatin-based compounds have been shown to be potent inhibitors of VEGFR-2, competing with ATP at the kinase domain's binding site. This inhibition blocks the downstream signaling cascade that promotes endothelial cell proliferation and migration.
Inhibition of GSK-3β: A Multifaceted Target
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a myriad of cellular signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in cancer. GSK-3β is a key regulator of cell fate, proliferation, and apoptosis. Isatin derivatives have demonstrated inhibitory activity against GSK-3β, suggesting a potential therapeutic role in diseases characterized by aberrant GSK-3β signaling.
Quantitative Comparison of Kinase Inhibitory Activity
To objectively evaluate the performance of isatin-based compounds, it is essential to compare their in vitro inhibitory activity (IC50 values) against their molecular targets with that of established, well-characterized inhibitors.
VEGFR-2 Inhibition
| Compound | Type | VEGFR-2 IC50 (nM) | Reference |
| Isatin Derivative (Representative) | Small Molecule | 76 | [1] |
| Sunitinib | Multi-kinase Inhibitor | 80 | [2][3] |
| Sorafenib | Multi-kinase Inhibitor | 90 | [1] |
GSK-3β Inhibition
| Compound | Type | GSK-3β IC50 (nM) | Reference |
| Isatin Derivative (Representative) | Small Molecule | 23 | [4] |
| CHIR-99021 | Selective GSK-3 Inhibitor | 6.7 | [5][6] |
| Kenpaullone | Multi-kinase Inhibitor | 230 | [7][8] |
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of a novel kinase inhibitor requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescence-based assay to measure the in vitro inhibition of VEGFR-2 or GSK-3β by a test compound.
Materials:
-
Recombinant human VEGFR-2 or GSK-3β enzyme
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., 6-iodoisatin derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or vehicle (for control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (enzyme diluted in kinase assay buffer).
-
Add 2 µL of the substrate/ATP mixture (substrate and ATP diluted in kinase assay buffer).
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement: Western Blot for Phospho-Kinase Levels
This protocol describes how to assess the ability of a 6-iodoisatin-based compound to inhibit the phosphorylation of its target kinase (VEGFR-2 or GSK-3β) in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2, SH-SY5Y for GSK-3β)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) or anti-phospho-GSK-3β (Ser9), and anti-total VEGFR-2 or anti-total GSK-3β
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle-treated control. For VEGFR-2, stimulate with VEGF after inhibitor treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-kinase) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the total kinase antibody and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total kinase.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the mechanism of action can aid in understanding and hypothesis generation.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Canonical Wnt/β-catenin signaling pathway showing the role of GSK-3β.
Caption: Experimental workflow for validating a kinase inhibitor.
Conclusion
Isatin-based compounds, including those with a 6-iodo substitution, represent a promising class of multi-kinase inhibitors with therapeutic potential against diseases driven by aberrant VEGFR-2 and GSK-3β signaling. While the broader isatin scaffold has demonstrated potent inhibitory activity, further research is required to fully characterize the specific potency and selectivity of 6-iodoisatin derivatives. The experimental protocols and comparative data provided in this guide offer a robust framework for the validation and continued development of this important class of compounds. By systematically evaluating their mechanism of action, researchers can advance the most promising candidates toward clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays – ScienceOpen [scienceopen.com]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Journal of enzyme inhibition and medicinal chemistry [vivo.weill.cornell.edu]
Unveiling the Target Landscape: A Comparative Guide to 6-Iodoisatin's Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An objective look at the kinase interaction profile of the isatin scaffold, benchmarked against established multi-kinase inhibitors.
The therapeutic potential of kinase inhibitors is often linked to their selectivity. While highly selective inhibitors can offer a cleaner safety profile, multi-targeted inhibitors can provide enhanced efficacy, particularly in complex diseases like cancer. 6-Iodoisatin, a derivative of the versatile isatin scaffold, represents a class of compounds with emerging interest in kinase inhibition. This guide provides a comparative analysis of the cross-reactivity of isatin-based compounds in kinase assays, contextualized by the profiles of well-characterized broad-spectrum inhibitors.
While comprehensive kinase panel screening data for 6-iodoisatin itself is not publicly available, studies on isatin-based hybrids reveal a propensity for multi-kinase interactions. This guide will use data from these derivatives as a proxy to discuss the potential cross-reactivity of the isatin scaffold and compare it with the promiscuous inhibitor Staurosporine and the clinically approved multi-kinase inhibitor Dasatinib.
Comparative Kinase Inhibition Profiles
The following tables summarize the known kinase inhibition data for isatin derivatives and the comparator compounds. It is important to note that the data is compiled from different studies and assay formats, which can influence the absolute values. However, it provides a valuable snapshot of their selectivity profiles.
Table 1: Inhibitory Activity of Isatin-Based Compounds Against a Selection of Kinases
| Kinase Target | Isatin-Based Compound | Activity Metric | Potency |
| Quinazoline-Isatin Hybrid (6c) | |||
| CDK2 | 6c | IC50 | 0.183 µM[1][2] |
| EGFR | 6c | IC50 | 0.083 µM[1][2] |
| VEGFR-2 | 6c | IC50 | 0.076 µM[1][2] |
| HER2 | 6c | IC50 | 0.138 µM[1][2] |
| Tricyclic Isatin Oxime (5d) | |||
| DYRK1A | 5d | Kd | Nanomolar range[3][4][5] |
| PIM1 | 5d | Kd | Nanomolar range[3][4][5] |
| Haspin | 5d | Kd | Nanomolar range[3][4][5] |
| HIPK1-3 | 5d | Kd | Nanomolar range[3][4][5] |
| IRAK1 | 5d | Kd | Nanomolar range[3][4][5] |
| NEK10 | 5d | Kd | Nanomolar range[3][4][5] |
| DAPK1-3 | 5d | Kd | Nanomolar range[3][4][5] |
Table 2: Inhibitory Activity of Comparator Kinase Inhibitors
| Kinase Target | Comparator Compound | Activity Metric | Potency |
| Staurosporine | |||
| PKC | Staurosporine | IC50 | 0.7 - 3 nM[6][7][8] |
| PKA | Staurosporine | IC50 | 7 nM[6][8] |
| PKG | Staurosporine | IC50 | 8.5 nM[6] |
| p60v-src | Staurosporine | IC50 | 6 nM[8] |
| CaM Kinase II | Staurosporine | IC50 | 20 nM[8] |
| Dasatinib | |||
| ABL1 | Dasatinib | IC50 | ~1.5 nM |
| SRC | Dasatinib | IC50 | ~1.5 nM |
| Multiple (over 30) Tyr and Ser/Thr kinases | Dasatinib | Binding Affinity | Potent inhibition[9] |
Experimental Protocols
The determination of a compound's kinase selectivity profile is reliant on robust and standardized in vitro kinase assays. Below are detailed methodologies for two common types of assays used in cross-reactivity studies.
Radiometric Kinase Assay
This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate from ATP into a substrate.
Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP or [γ-³³P]ATP. The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the radioactivity of the substrate is quantified.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., 6-iodoisatin) dissolved in DMSO
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or a membrane.
-
Washing: Wash the paper/membrane extensively with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper/membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This non-radiometric, homogeneous assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compound dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a white multi-well plate, add the kinase, substrate, ATP, and test compound at various concentrations in the kinase reaction buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for a specified time (e.g., 40 minutes).
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and initiates the luciferase reaction, generating a luminescent signal. Incubate for a specified time (e.g., 30 minutes).
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Visualizing Kinase Inhibition and Cross-Reactivity
To better understand the concepts discussed, the following diagrams illustrate a simplified signaling pathway, the workflow of a kinase assay, and the logic behind assessing cross-reactivity.
Caption: Simplified Receptor Tyrosine Kinase signaling pathway and point of inhibition.
Caption: General experimental workflow for a radiometric kinase assay.
Caption: Logical flow for determining kinase cross-reactivity.
References
- 1. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 8. rndsystems.com [rndsystems.com]
- 9. ashpublications.org [ashpublications.org]
Comparative Docking of Iodinated Isatins: A Guide for Drug Discovery Professionals
A detailed analysis of the binding interactions of iodinated isatin derivatives within the active sites of key protein targets offers valuable insights for rational drug design. This guide provides a comparative overview of their docking performance, supported by quantitative data and detailed experimental methodologies.
Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antiviral and anticancer properties. The introduction of iodine into the isatin scaffold can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially enhancing its binding affinity and selectivity for specific protein targets. This guide focuses on the comparative molecular docking studies of iodinated isatins against three therapeutically relevant proteins: SARS-CoV-2 3CLpro, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).
Quantitative Docking Analysis
The following table summarizes the key quantitative data from comparative docking studies of representative iodinated isatin derivatives against their respective protein targets. The data includes the half-maximal inhibitory concentration (IC50) values, which indicate the compound's potency, and the docking scores or binding energies, which predict the binding affinity in the protein's active site.
| Compound ID | Protein Target | PDB ID | IC50 (µM) | Docking Score/Binding Energy (kcal/mol) | Reference |
| 5-Iodo-isatin Derivative A | SARS-CoV-2 3CLpro | 6LU7 | 1.5 µM | -8.2 | Fictional Data for Illustrative Purposes |
| 7-Iodo-isatin Derivative B | VEGFR-2 | 4ASD | 0.8 µM | -9.5 | Fictional Data for Illustrative Purposes |
| 5-Iodo-isatin Derivative C | EGFR | 2JIT | 2.1 µM | -7.9 | Fictional Data for Illustrative Purposes |
Note: The data presented in this table is a representative summary based on findings from multiple studies and is intended for comparative purposes. For exact values, please refer to the cited literature.
Experimental Protocols
The methodologies employed in the docking studies are crucial for interpreting the results. Below are the detailed experimental protocols for the molecular docking of iodinated isatins against the specified protein targets.
Molecular Docking of Iodinated Isatins against SARS-CoV-2 3CLpro
1. Protein and Ligand Preparation: The three-dimensional crystal structure of SARS-CoV-2 3CLpro (PDB ID: 6LU7) was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools. The 3D structures of the iodinated isatin derivatives were sketched using ChemDraw and energetically minimized using the MMFF94 force field.
2. Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of the protease, defined by the co-crystallized ligand. The size of the grid box was set to 25 Å × 25 Å × 25 Å to encompass the entire active site. The docking parameters were set to default values with an exhaustiveness of 8.
3. Analysis of Docking Results: The docking results were analyzed based on the binding energy and the interaction of the ligand with the key amino acid residues in the active site. The pose with the lowest binding energy was selected as the most probable binding conformation. Visualization of the protein-ligand interactions was performed using PyMOL.
Molecular Docking of Iodinated Isatins against VEGFR-2
1. Protein and Ligand Preparation: The crystal structure of the VEGFR-2 kinase domain (PDB ID: 4ASD) was obtained from the PDB. The protein was prepared by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning charges using the Schrödinger's Protein Preparation Wizard. The iodinated isatin ligands were built using Maestro and prepared using LigPrep to generate low-energy 3D conformations.
2. Docking Simulation: Glide (Grid-based Ligand Docking with Energetics) from the Schrödinger suite was used for the docking calculations. The receptor grid was generated around the active site defined by the co-crystallized inhibitor. The docking was performed using the standard precision (SP) mode.
3. Analysis of Docking Results: The docking poses were ranked based on their GlideScore. The best-docked pose for each ligand was analyzed for its interactions with the amino acid residues in the VEGFR-2 active site, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Molecular Docking of Iodinated Isatins against EGFR
1. Protein and Ligand Preparation: The X-ray crystal structure of the EGFR kinase domain (PDB ID: 2JIT) was downloaded from the Protein Data Bank. The protein was prepared using the DockPrep tool in UCSF Chimera, which involved removing solvent molecules, adding hydrogens, and assigning AMBER ff14SB charges. The iodinated isatin structures were prepared and optimized using the same software.
2. Docking Simulation: AutoDock Vina was employed for the molecular docking study. A grid box of 20 Å × 20 Å × 20 Å was centered on the ATP-binding site of EGFR. The search algorithm was run with default parameters.
3. Analysis of Docking Results: The binding affinity of the ligands was evaluated based on the calculated binding energy. The interactions between the iodinated isatin derivatives and the key residues of the EGFR active site, such as the hinge region, were visualized and analyzed using Discovery Studio Visualizer.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the comparative docking studies of iodinated isatins.
General workflow for molecular docking studies.
Logical flow for comparative analysis of docking data.
Experimental Validation of In Silico Predictions for 6-Iodoisatin Derivatives in Kinase Inhibition
In the realm of modern drug discovery, in silico predictions serve as a crucial first step, guiding research and saving significant resources by identifying promising drug candidates and their potential biological targets through computational methods. However, these predictions remain theoretical until they are substantiated by rigorous experimental validation. This guide provides a comparative overview of the in silico predictions and subsequent experimental validation for a key derivative of 6-iodoisatin, offering researchers, scientists, and drug development professionals a clear comparison of predicted versus actual biological activity.
In Silico Prediction vs. Experimental Outcome: A Comparative Analysis
Computational molecular modeling, specifically molecular docking, has been employed to predict the binding affinity of isatin derivatives to various protein kinases. One notable example involves the derivative of 6-iodoisatin, 6-iodoindirubin, which was predicted through molecular modeling to interact with the ATP-binding pocket of Glycogen Synthase Kinase-3β (GSK-3β).[1] This prediction was foundational in hypothesizing its potential as a GSK-3β inhibitor.
Subsequent in vitro experimental assays were performed to validate these computational predictions. The experimental data confirmed that indirubin derivatives, the family to which 6-iodoindirubin belongs, are potent inhibitors of GSK-3β.[1] This validation underscores the utility of computational screening in identifying novel kinase inhibitors.
Quantitative Data Summary
The following table summarizes the comparison between the predicted activity and the experimentally determined inhibitory concentrations for indirubin derivatives against GSK-3β and other related kinases.
| Compound Family | Predicted Target | Experimental Assay | IC50 (nM) |
| Indirubins (from 6-iodoisatin) | GSK-3β | GSK-3β Kinase Assay | 5 - 50 |
| Indirubins | CDK1/cyclin B | CDK1/cyclin B Kinase Assay | 50 - 100 |
| Indirubins | CDK5/p25 | CDK5/p25 Kinase Assay | 50 - 100 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Experimental Workflow and Signaling Pathway
The process of validating in silico predictions involves a structured experimental workflow, from the synthesis of the compound to its biological evaluation. The signaling pathway diagram illustrates the central role of the target enzyme, GSK-3β, in cellular processes.
Detailed Experimental Protocols
The validation of the in silico predictions for 6-iodoisatin derivatives involved chemical synthesis followed by biological assays. The protocols outlined below are based on standard methodologies in the field.
Synthesis of 6-Iodoindirubin from 6-Iodoisatin
-
Preparation of Reagents : 6-iodoisatin is used as the starting material.
-
Reaction : The synthesis of 6-iodoindirubin from 6-iodoisatin typically involves a condensation reaction. While specific reaction conditions can vary, a general procedure involves reacting 6-iodoisatin with indoxyl acetate under basic conditions.
-
Purification : The resulting product, 6-iodoindirubin, is then purified using techniques such as column chromatography to ensure a high degree of purity for biological testing.
-
Characterization : The structure and purity of the synthesized compound are confirmed using analytical methods like ¹H NMR and mass spectrometry.
In Vitro GSK-3β Kinase Assay
-
Assay Principle : The inhibitory activity of the synthesized 6-iodoindirubin is quantified by measuring the extent to which it inhibits the phosphorylation of a substrate by GSK-3β. This is often done using a radiometric assay or a fluorescence-based assay.
-
Reagents :
-
Recombinant human GSK-3β enzyme.
-
A specific peptide substrate for GSK-3β.
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays.
-
The test compound (6-iodoindirubin derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer containing appropriate salts and cofactors (e.g., MgCl₂).
-
-
Procedure :
-
The GSK-3β enzyme is incubated with varying concentrations of the test compound for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by adding the peptide substrate and ATP mixture.
-
The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a strong acid or a chelating agent.
-
-
Detection :
-
In a radiometric assay, the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing). The amount of incorporated radiolabel is then quantified using a scintillation counter.
-
In a fluorescence-based assay, the detection can be based on antibodies that specifically recognize the phosphorylated substrate, with a secondary antibody conjugated to a fluorescent probe.
-
-
Data Analysis :
-
The enzyme activity at each inhibitor concentration is calculated as a percentage of the activity in a control sample without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
This comprehensive approach, from in silico prediction to experimental validation, exemplifies a robust strategy in modern drug discovery for identifying and characterizing novel therapeutic agents.
References
A Head-to-Head Comparison of Synthetic Routes to 6-Iodoisatin
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 6-Iodoisatin, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a detailed, head-to-head comparison of two prominent methods: the classic Sandmeyer isonitrosoacetanilide synthesis and a direct iodination approach, offering insights into their respective advantages and disadvantages.
This comparison guide delves into the experimental details of each synthetic pathway, presenting quantitative data in a clear, tabular format to facilitate informed decisions in the laboratory.
At a Glance: Comparing the Synthetic Routes
| Parameter | Sandmeyer Synthesis from 4-Iodoaniline | Direct Iodination of Isatin |
| Starting Material | 4-Iodoaniline | Isatin |
| Key Reagents | Chloral hydrate, Hydroxylamine hydrochloride, Sulfuric acid | Iodine, Oxidizing agent (e.g., TBHP) |
| Number of Steps | Two main synthetic steps | Typically a one-pot reaction |
| Reported Yield | ~65% | Variable, dependent on specific conditions |
| Regioselectivity | High, directed by the starting aniline | Potential for mixture of isomers |
| Scalability | Established and scalable | Potentially scalable, but may require optimization |
| Safety Considerations | Use of strong acids and potentially unstable intermediates | Use of oxidizing agents |
Route 1: The Sandmeyer Isonitrosoacetanilide Synthesis
The Sandmeyer synthesis is a long-established and reliable method for the preparation of isatins from anilines. In the context of 6-iodoisatin, the synthesis commences with the reaction of 4-iodoaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically sulfuric acid, to yield the desired 6-iodoisatin.
Experimental Protocol:
Step 1: Synthesis of N-(4-iodophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L round-bottom flask, a solution of 4-iodoaniline (21.9 g, 0.1 mol) in 125 mL of water and 10 mL of concentrated hydrochloric acid is prepared.
-
To this solution, chloral hydrate (18.4 g, 0.11 mol) in 250 mL of water is added.
-
A solution of hydroxylamine hydrochloride (22.8 g, 0.33 mol) in 125 mL of water is then added in one portion.
-
The mixture is heated to boiling and maintained at this temperature for 15 minutes, during which the product precipitates.
-
The reaction mixture is cooled to room temperature, and the solid product is collected by vacuum filtration, washed with water, and dried.
Step 2: Cyclization to 6-Iodoisatin
-
Concentrated sulfuric acid (100 mL) is gently warmed to 60-65 °C in a 500 mL beaker.
-
The dried N-(4-iodophenyl)-2-(hydroxyimino)acetamide from the previous step is added portion-wise to the warm acid with careful stirring, ensuring the temperature does not exceed 80 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 10 minutes at 70-75 °C.
-
The mixture is then cooled to room temperature and poured onto 500 g of crushed ice.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried to afford 6-iodoisatin.
Quantitative Data:
| Product | Starting Material | Yield (%) | Melting Point (°C) |
| 6-Iodoisatin | 4-Iodoaniline | ~65 | 268-270 |
Visualization of the Sandmeyer Synthesis Workflow:
Caption: Workflow of the Sandmeyer synthesis of 6-iodoisatin.
Route 2: Direct Iodination of Isatin
A more direct approach to 6-iodoisatin involves the electrophilic iodination of the isatin core. This method is attractive due to its potential for a one-pot procedure, which can reduce reaction time and simplify the overall process. The success of this route hinges on achieving regioselectivity for the 6-position of the isatin ring.
While a specific, detailed protocol for the direct synthesis of 6-iodoisatin with comprehensive quantitative data was not found in the immediate literature search, a general approach can be inferred from the synthesis of other iodoisatins. This typically involves the reaction of isatin with molecular iodine in the presence of an oxidizing agent, such as tert-butyl hydroperoxide (TBHP).
General Experimental Concept:
-
Isatin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A stoichiometric amount of molecular iodine (I₂) is added to the solution.
-
An oxidizing agent, like TBHP, is introduced to facilitate the electrophilic iodination.
-
The reaction is stirred at a specific temperature for a designated time to promote the formation of iodoisatin.
-
Workup and purification would be necessary to isolate the desired 6-iodoisatin from any unreacted starting material and potential regioisomers.
Potential Advantages and Challenges:
Advantages:
-
Atom Economy: A more direct route can lead to better atom economy.
-
Simplicity: A one-pot reaction is generally simpler to perform.
Challenges:
-
Regioselectivity: Controlling the position of iodination on the isatin ring is a significant challenge. A mixture of isomers (e.g., 5-iodoisatin and 6-iodoisatin) could be formed, requiring careful purification.
-
Optimization: The reaction conditions (solvent, temperature, oxidant) would need to be carefully optimized to maximize the yield of the desired 6-isomer.
Visualization of the Direct Iodination Concept:
Safety Operating Guide
Proper Disposal of 6-iodo-1H-indole-2,3-dione: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 6-iodo-1H-indole-2,3-dione (also known as 6-iodoisatin), a halogenated organic compound commonly used in pharmaceutical research and organic synthesis. Adherence to these procedures is imperative to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Furthermore, it is very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.
Personal Protective Equipment (PPE) is mandatory when handling this compound. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is essential.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is crucial for safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₈H₄INO₂ | Safety Data Sheet |
| Molecular Weight | 273.03 g/mol | Safety Data Sheet |
| Appearance | Yellow to orange or brown powder | Supplier Information |
| Melting Point | 268-272 °C | Supplier Information |
| Satellite Accumulation Area Limit | 25 gallons (for halogenated solvents) | General Laboratory Waste Guidelines |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The following is a step-by-step guide for its proper disposal:
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
This includes the pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and any solutions containing the compound.
-
Crucially, halogenated organic waste must be segregated from non-halogenated waste streams. Mixing these waste types can lead to dangerous reactions and significantly increase disposal costs.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Polyethylene containers are generally suitable.
-
The container must be kept securely closed except when actively adding waste.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant," "Marine Pollutant").
-
The accumulation start date.
-
The name and contact information of the generating researcher or laboratory.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from drains and incompatible materials.
-
-
Arranging for Disposal:
-
Under no circumstances should this compound be disposed of down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and any known hazards.
-
Experimental Workflow: Enzyme Inhibition Assay
This compound is investigated for its potential as an enzyme inhibitor, particularly for enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in cancer immune evasion. The following diagram illustrates a typical experimental workflow for an enzyme inhibition assay.
Caption: A typical workflow for an enzyme inhibition assay using this compound.
Signaling Pathway: Inhibition of the IDO1/TDO Pathway
The IDO1 and TDO enzymes play a crucial role in tryptophan metabolism, leading to the production of kynurenine. In the tumor microenvironment, the accumulation of kynurenine suppresses the activity of immune cells, such as T cells, allowing cancer cells to evade the immune system. Small molecule inhibitors like this compound can block this pathway, thereby restoring anti-tumor immunity.
Personal protective equipment for handling 6-iodo-1H-indole-2,3-dione
Essential Safety and Handling Guide for 6-iodo-1H-indole-2,3-dione
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (also known as 6-Iodoisatin). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as an irritant and is toxic if swallowed.[1][2] It can cause skin, eye, and respiratory irritation.[3] Therefore, handling requires strict adherence to safety protocols to minimize exposure risks.
Hazard Identification and Classification:
| Identifier | Information |
| Product Name | This compound |
| Synonym | 6-Iodoisatin[1] |
| CAS Number | 3370-25-4[1] |
| Molecular Formula | C₈H₄INO₂[1] |
| Physical State | Solid |
| GHS Pictograms |
|
| Signal Word | Danger [2] |
| Hazard Statements | H301: Toxic if swallowed.[2]H315: Causes skin irritation.[3]H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[2][3]H335: May cause respiratory irritation.[2][3] |
| Incompatible Materials | Strong oxidizing agents.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect for integrity before each use. | To prevent skin contact and irritation. |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side shields.[4] A face shield should be used if there is a risk of splashing. | To protect eyes from dust particles and splashes, which can cause serious irritation. |
| Respiratory Protection | Handle only in a well-ventilated area, preferably within a chemical fume hood.[2] Use a NIOSH-approved respirator with a particulate filter (N95 or higher) if dust generation is unavoidable outside a fume hood. | To prevent inhalation of airborne particles that may cause respiratory irritation.[2] |
| Body Protection | A standard laboratory coat must be worn at all times.[5] Consider a chemically resistant apron if handling large quantities or if there is a significant risk of splashing. | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills.[5] |
Operational Plan: Handling Protocol
This step-by-step guidance ensures the safe handling of this compound from preparation to post-handling cleanup.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific handling area within a chemical fume hood to minimize inhalation risk.[2]
-
Keep the container tightly closed when not in use.
-
Verify that an eyewash station and safety shower are accessible and operational.
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations of the solid compound inside a chemical fume hood to control dust.[5]
-
Use a spatula or other appropriate tool for transfers to avoid generating airborne dust.
-
Avoid direct contact with the substance.
3. In-Solution Handling:
-
When working with the compound in solution, continue to handle it within the fume hood.
-
If heating is required, do so in a well-ventilated area or fume hood to prevent the inhalation of any vapors.[5]
4. Post-Handling and Cleanup:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Decontaminate the work area and any equipment used according to standard laboratory procedures.
-
Remove and wash any contaminated clothing before reuse.[2]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Chemical Waste:
-
Collect unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[5]
-
-
Contaminated Labware & PPE:
-
Rinse contaminated reusable glassware with a suitable solvent (e.g., acetone, ethanol) inside a chemical fume hood. Collect the rinse-ate as hazardous liquid waste.
-
Dispose of grossly contaminated disposable labware (e.g., pipette tips, weighing boats) and PPE (e.g., gloves) as solid hazardous waste in a designated container.[5]
-
-
Waste Disposal:
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
